H-Allo-thr(tbu)-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201353-89-1 | |
| Record name | O-(1,1-Dimethylethyl)-L-allothreonine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z335GQX4M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
H-Allo-thr(tbu)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of O-tert-Butyl-L-allothreonine (H-Allo-thr(tbu)-OH), a critical chiral building block in modern peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, biochemistry, and pharmaceutical development.
Core Chemical Properties
This compound, with the systematic IUPAC name (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a non-proteinogenic amino acid derivative of L-allothreonine. The introduction of a tert-butyl ether protecting group on the side-chain hydroxyl functionality enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO₃ | [1][2] |
| Molecular Weight | 175.23 g/mol | [1] |
| CAS Number | 201353-89-1 | [1][2] |
| Appearance | White solid | [3] |
| Optical Rotation | [α]D²⁰ = +7.0 ± 1º (c=1 in H₂O) | [3] |
| Solubility | Soluble in water. | [3] |
| Storage | Store at 2-8°C | [1] |
Spectral Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the α-hydrogen, β-hydrogen, methyl protons of the threonine backbone, and the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | Resonances for the carboxyl carbon, α-carbon, β-carbon, the methyl carbon of the threonine backbone, and the quaternary and methyl carbons of the tert-butyl group. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C-H stretching of the alkyl groups, and C=O stretching of the carboxyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (175.1208 g/mol ). |
Experimental Protocols
The synthesis and utilization of this compound involve standard organic chemistry and peptide synthesis methodologies.
Synthesis of this compound
The preparation of this compound can be achieved through a two-step process starting from the commercially available Fmoc-Allo-thr(tbu)-OH.
Step 1: Fmoc Deprotection
The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus.
-
Materials: Fmoc-Allo-thr(tbu)-OH, 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Procedure:
-
Dissolve Fmoc-Allo-thr(tbu)-OH in DMF.
-
Add the 20% piperidine in DMF solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or chromatography to yield this compound.
-
Incorporation into Peptides using SPPS
This compound is a valuable building block for introducing allo-threonine residues into synthetic peptides.
-
Materials: this compound, Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), a solid support (e.g., Wang resin), and a peptide synthesizer.
-
General Procedure:
-
The desired peptide sequence is assembled on the solid support using standard Fmoc-based SPPS protocols.
-
For the incorporation of the Allo-thr(tbu) residue, this compound is coupled to the growing peptide chain using appropriate activating agents.
-
The tert-butyl ether side-chain protection is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.
-
Role in Peptide Synthesis and Drug Development
The unique stereochemistry of the allo-threonine residue can significantly influence the secondary structure and biological activity of peptides. The tert-butyl ether protecting group on the side chain of this compound offers several advantages in peptide synthesis:
-
Stability: It is stable to the basic conditions required for Fmoc-group removal, ensuring the integrity of the side chain during peptide elongation.
-
Orthogonality: Its acid lability allows for its removal simultaneously with other acid-labile protecting groups and cleavage from the resin in a single step.
The incorporation of this compound into peptide sequences is a key strategy for:
-
Modulating Peptide Conformation: The different spatial arrangement of the hydroxyl and methyl groups compared to the natural L-threonine can induce specific turns or secondary structures.
-
Enhancing Biological Activity: These conformational changes can lead to improved receptor binding affinity and specificity.
-
Increasing Proteolytic Stability: The presence of this non-natural amino acid can render peptides less susceptible to degradation by proteases.
Visualizing the Workflow
Synthesis and Deprotection Workflow
The following diagram illustrates the general workflow for the preparation of this compound from its Fmoc-protected precursor.
Role in Solid-Phase Peptide Synthesis
This diagram outlines the logical flow of incorporating this compound into a growing peptide chain during SPPS.
References
A Technical Guide to H-Allo-thr(tbu)-OH (CAS: 201353-89-1) for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of H-Allo-thr(tbu)-OH (O-tert-Butyl-L-allo-threonine), a critical chiral building block in modern medicinal chemistry. This document outlines its physicochemical properties, provides detailed experimental protocols for its application, and explores its pivotal role in the development of next-generation antiviral therapeutics.
Core Physicochemical Properties
This compound is a synthetic amino acid derivative valued for its unique stereochemistry and the protective tert-butyl group on its side-chain hydroxyl function. This protection enhances its stability and solubility in organic solvents, making it a valuable component in solid-phase peptide synthesis (SPPS).
| Property | Value | Source |
| CAS Number | 201353-89-1 | N/A |
| Molecular Formula | C₈H₁₇NO₃ | [1][2] |
| Molecular Weight | 175.23 g/mol | [2] |
| Appearance | White to off-white solid/powder or crystals | [3] |
| Purity | ≥95-97% | [1][3] |
| Optical Rotation | [α]D20 = +7.0 ± 1º (c=1 in H₂O) | N/A |
| Predicted Boiling Point | 275.3 ± 30.0 °C | [4] |
| Predicted Density | 1.055 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Water (100 mg/mL with sonication) and DMSO (4.55 mg/mL with sonication) | [3] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in a dark place | [3] |
Application in Peptide Synthesis
The tert-butyl ether protecting group on the side chain of this compound is stable to the basic conditions used for Fmoc deprotection in SPPS, but is readily cleaved under the acidic conditions of final peptide cleavage from the resin.[5] This orthogonality makes it an ideal building block for the synthesis of complex peptides.
General Protocol for Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of a protected amino acid like this compound into a growing peptide chain on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for sterically hindered amino acids.[6]
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
The swelling solvent is drained.
-
The deprotection solution (20% piperidine in DMF) is added to the resin and agitated for 5 minutes.
-
The solution is drained, and a fresh aliquot of the deprotection solution is added and agitated for an additional 15 minutes to ensure complete Fmoc removal.
-
The resin is thoroughly washed with DMF and DCM to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, this compound (3-4 equivalents relative to resin substitution) is pre-activated by dissolving it in DMF with the coupling reagent (e.g., HATU, 3.95 eq.) and DIEA (8 eq.). The mixture is allowed to react for 2 minutes.[6]
-
The activated amino acid solution is added to the deprotected peptide-resin.
-
The reaction is agitated under an inert atmosphere for 2-4 hours. Due to the steric hindrance of the tert-butyl group, extended coupling times may be necessary.
-
The coupling efficiency can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the resin is washed with DCM and dried.
-
A cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) is added to the resin to cleave the peptide from the support and remove the side-chain protecting groups, including the tert-butyl group from the allo-threonine residue.[6]
-
The crude peptide is then precipitated, washed with cold diethyl ether, and purified, typically by reverse-phase HPLC.
Role in Antiviral Drug Development
This compound has emerged as a key structural component in the design of potent inhibitors for viral proteases, particularly the main protease (Mpro) of SARS-CoV-2 and the NS3/4A protease of the Hepatitis C Virus (HCV).
SARS-CoV-2 Main Protease (Mpro) Inhibition
The SARS-CoV-2 Mpro is a cysteine protease essential for the replication of the virus.[7] It processes viral polyproteins at specific cleavage sites. Mpro inhibitors are designed to bind to the active site of the enzyme, preventing this processing. The binding pocket of Mpro is subdivided into subsites (S1, S2, S3, etc.) that accommodate the corresponding amino acid residues (P1, P2, P3, etc.) of the substrate or inhibitor.
The O-tert-butyl-threonine residue has been identified as a critical component at the P3 position of Mpro inhibitors.[8] Its bulky, hydrophobic tert-butyl group can form favorable van der Waals interactions within the S3 subsite, contributing to the high cellular and antiviral potency of the inhibitor.[9]
Hepatitis C Virus (HCV) NS3/4A Protease Inhibition
The HCV NS3/4A protease is a serine protease that is also crucial for viral replication by cleaving the HCV polyprotein.[10] Inhibitors of this enzyme are a cornerstone of modern HCV therapy. O-tert-Butyl-L-allo-threonine is utilized in the synthesis of these inhibitors, often as part of a macrocyclic structure that confers high potency and favorable pharmacokinetic properties.[4][11] The allo-threonine moiety can be a key element in establishing the correct conformation of the inhibitor for optimal binding to the protease active site.
The general mechanism involves the inhibitor binding to the active site of the NS3/4A protease, thereby preventing the processing of the viral polyprotein and halting viral replication.
Conclusion
This compound is a specialized yet indispensable building block for the synthesis of complex peptides and peptidomimetics with significant therapeutic potential. Its unique structural features contribute to the high efficacy of antiviral agents targeting SARS-CoV-2 and HCV. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the work of researchers and scientists in the ongoing development of novel and effective therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. This compound | C8H17NO3 | CID 7408444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound CAS#: 201353-89-1 [m.chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of H-Allo-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of the protected amino acid derivative, H-Allo-Thr(tBu)-OH. Intended for professionals in research and drug development, this document compiles essential data, outlines detailed experimental protocols for characterization, and presents a logical workflow for physical property determination.
Core Physical and Chemical Properties
This compound, chemically known as (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a derivative of the amino acid L-Allothreonine with a tert-butyl protecting group on the side-chain hydroxyl group. This modification is crucial in peptide synthesis to prevent unwanted side reactions.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound. It is important to note that while some properties are experimentally determined and reported by chemical suppliers, others are computationally predicted.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₃ | [1][2] |
| Molecular Weight | 175.23 g/mol | [1] |
| CAS Number | 201353-89-1 | |
| Appearance | Solid | |
| Color | White to off-white |
Table 1: General Physical Properties of this compound
| Property | Value | Method | Source |
| XLogP3 | -2.1 | Computed | |
| Hydrogen Bond Donor Count | 2 | Computed | |
| Hydrogen Bond Acceptor Count | 4 | Computed | |
| Rotatable Bond Count | 4 | Computed |
Table 2: Computed Physicochemical Properties of this compound
Solubility Data
Solubility is a critical parameter for any compound intended for use in solution-phase chemistry or biological assays. The following data has been reported by commercial suppliers.
| Solvent | Solubility | Notes | Source |
| Water (H₂O) | 100 mg/mL (570.68 mM) | Requires sonication | |
| Dimethyl Sulfoxide (DMSO) | 4.55 mg/mL (25.97 mM) | Requires sonication; use of hygroscopic DMSO can impact solubility |
Table 3: Experimentally Determined Solubility of this compound
Experimental Protocols for Physical Characterization
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of purity. For crystalline solids like amino acid derivatives, a sharp melting range is indicative of high purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used for the measurement.
-
Initial Determination: An initial, rapid heating rate (e.g., 10-20 °C/minute) is used to obtain an approximate melting range.
-
Precise Determination: A second, slower measurement is performed with a heating rate of 1-2 °C/minute, starting from a temperature approximately 20 °C below the approximate melting point.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
Note: Amino acids and their derivatives may decompose at their melting point. Any signs of decomposition, such as color change or gas evolution, should be noted.
Solubility Assessment
A more detailed and quantitative assessment of solubility can be performed to establish precise concentration limits in various solvents.
Methodology:
-
Solvent Selection: A range of relevant solvents (e.g., water, buffers at different pH values, organic solvents like DMSO, DMF, ethanol) are selected.
-
Sample Preparation: A known, excess amount of this compound is added to a fixed volume of each solvent in separate vials.
-
Equilibration: The vials are agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used to aid dissolution.
-
Separation of Undissolved Solid: The saturated solutions are filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC with a concentration-calibrated standard curve or by gravimetric analysis after solvent evaporation.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the chemical structure and identity of the compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Protocol:
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are analyzed to confirm the presence of all expected protons in the structure.
¹³C NMR Protocol:
-
Sample Preparation: 20-50 mg of this compound is dissolved in a suitable deuterated solvent.
-
Data Acquisition: The ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Data Analysis: The chemical shifts of the carbon signals are analyzed to confirm the presence of all eight unique carbon atoms in the molecule.
IR spectroscopy is used to identify the presence of specific functional groups.
Methodology:
-
Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, such as:
-
O-H stretch (from the carboxylic acid, broad)
-
N-H stretch (from the amine)
-
C-H stretch (from alkyl groups)
-
C=O stretch (from the carboxylic acid)
-
C-O stretch (from the ether linkage and carboxylic acid)
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.
-
Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI), is used.
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode.
-
Data Analysis: The spectrum is analyzed for the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Fragmentation patterns can provide further structural confirmation.
Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a protected amino acid like this compound.
Caption: Workflow for the Physical Characterization of this compound.
References
Technical Guide: Physicochemical Properties of H-Allo-thr(tbu)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a concise technical overview of the protected amino acid derivative H-Allo-thr(tbu)-OH, also known as O-tert-Butyl-L-allo-threonine. It details the compound's key chemical identifiers, including its molecular formula and weight, which are fundamental for its application in peptide synthesis and drug design. A theoretical framework for its molecular weight calculation is presented, alongside a standardized experimental workflow for its empirical verification using mass spectrometry.
Compound Identification
This compound is a derivative of the non-proteinogenic amino acid L-allothreonine. The tert-butyl (tBu) group serves as a protecting group for the side-chain hydroxyl function, preventing unwanted reactions during chemical synthesis.
Key Identifiers and Properties:
| Identifier | Value | Source |
| IUPAC Name | (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | [1] |
| Synonyms | This compound, O-tert-Butyl-L-allo-threonine | [1][2] |
| Molecular Formula | C8H17NO3 | [1][2][3][4] |
| Molecular Weight | 175.23 g/mol | [1][3][4][5] |
| Monoisotopic Mass | 175.12084340 Da | [1] |
| CAS Number | 201353-89-1 | [2][3][4] |
Theoretical Molecular Weight Calculation
The average molecular weight of a molecule is determined by summing the atomic weights of its constituent atoms, based on their natural isotopic abundance. The molecular formula for this compound is C8H17NO3.
Atomic Composition and Weight:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 17 | 1.008 | 17.136 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total | 175.228 |
Note: The calculated value of 175.228 g/mol is consistent with the published molecular weight of 175.23 g/mol .[1][3][5]
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
The theoretical molecular weight can be empirically confirmed using mass spectrometry. A standard method involves Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Infusion: The sample solution is infused directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5 µL/min).
-
Ionization: A high voltage is applied to the ESI needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]+) are produced.
-
Analysis: The ions are accelerated into the time-of-flight (TOF) analyzer. The instrument measures the time it takes for each ion to travel the length of the flight tube.
-
Detection: The detector records the arrival time of the ions. Since time-of-flight is proportional to the mass-to-charge ratio (m/z), a mass spectrum is generated.
-
Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule ([M+H]+). For this compound, this peak would be expected at an m/z value of approximately 176.128, corresponding to the monoisotopic mass (175.121) plus the mass of a proton (approx. 1.007).
Visualizations
Experimental Workflow for Molecular Weight Determination
The following diagram illustrates the logical flow of the ESI-TOF Mass Spectrometry protocol described above.
References
Solubility Profile of H-Allo-thr(tbu)-OH in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of O-tert-Butyl-L-allothreonine (H-Allo-thr(tbu)-OH), a critical building block in peptide synthesis and drug discovery. Due to its protective tert-butyl group, this amino acid derivative offers unique advantages in the synthesis of complex peptides. Understanding its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation development.
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. The most consistently reported data points are for water and dimethyl sulfoxide (B87167) (DMSO), which are summarized in the table below. It is important to note that sonication is often required to achieve the stated solubility, particularly in DMSO.
| Solvent | Chemical Class | Solubility (mg/mL) | Molar Concentration (mM) | Conditions | Reference(s) |
| Water | Polar Protic | 100 | 570.68 | Requires sonication | [1][2][3][4][5] |
| Water | Polar Protic | 90 | 513.61 | - | [6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 4.55 | 25.97 | Requires sonication | [1][2][3][4][5] |
Note: The slight variation in reported water solubility may be attributed to differences in experimental conditions or purity of the compound.
Qualitative Solubility and General Expectations
While extensive quantitative data is lacking, the molecular structure of this compound—possessing a free amino group, a carboxylic acid group, and a bulky, nonpolar tert-butyl ether group—allows for informed predictions regarding its solubility in other organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the polar amino and carboxyl groups capable of hydrogen bonding, this compound is expected to have moderate to good solubility in polar protic solvents. However, the nonpolar tert-butyl group will likely limit its solubility compared to its unprotected counterpart, allothreonine.
-
Polar Aprotic Solvents (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN)): Moderate solubility is anticipated in polar aprotic solvents like DMF, which is a common solvent used in peptide synthesis. Its ability to solvate both polar and nonpolar moieties makes it a suitable candidate. Acetonitrile may be a less effective solvent due to its lower polarity compared to DMF.
-
Nonpolar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): Solubility is expected to be low in nonpolar solvents. The hydrophilic character of the amino and carboxyl groups will dominate, leading to poor interaction with these solvent systems.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in specific solvents for their applications, a general experimental protocol for determining solubility is provided below. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Organic solvent of interest (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or another suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Quantification:
-
Dilute the extracted supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of the compound.
-
-
Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.
Application in Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS) after the protection of its α-amino group, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group. The tert-butyl ether on the side chain is stable to the basic conditions used for Fmoc deprotection, providing an orthogonal protection strategy.
Below is a detailed experimental workflow for the incorporation of an amino acid residue, such as Fmoc-Allo-thr(tbu)-OH, into a growing peptide chain on a solid support.
Representative Solid-Phase Peptide Synthesis (SPPS) Workflow
This workflow outlines the key steps in a typical Fmoc-based SPPS cycle.
Logical Flow of Solubility in the SPPS Context
The following diagram illustrates the logical considerations regarding solubility at different stages of the peptide synthesis process involving a tert-butyl protected amino acid derivative.
References
H-Allo-Thr(tBu)-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for H-Allo-Thr(tBu)-OH, a key building block in peptide synthesis. Understanding the stability profile of this O-tert-butyl-protected amino acid derivative is critical for ensuring its integrity and the successful synthesis of high-quality peptides. This document outlines recommended storage conditions, general stability characteristics, and standardized protocols for its handling and use in solid-phase peptide synthesis (SPPS).
Core Stability and Storage Data
The stability of this compound is primarily influenced by temperature and the physical state of the compound (solid vs. in solution). The following tables summarize the recommended storage conditions based on supplier data sheets to ensure long-term integrity.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Relative Humidity | Duration | Packaging |
| -20°C | Low | Up to 3 years | Tightly sealed, light-resistant container |
| 4°C | Low | Up to 2 years | Tightly sealed, light-resistant container |
Table 2: Recommended Storage Conditions for this compound in Solution
| Solvent | Storage Temperature | Duration | Notes |
| DMSO, H₂O | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |
| DMSO, H₂O | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |
Chemical Stability Profile
The defining feature of this compound's chemical stability is the O-tert-butyl ether protecting group. This group is designed to be stable under the basic conditions used for the removal of the Fmoc group during peptide synthesis, a principle known as orthogonality.[4]
-
Base Stability: The tert-butyl ether linkage is stable to mild bases, such as the 20% piperidine (B6355638) in DMF commonly used for Fmoc deprotection in SPPS.[1][5]
-
Acid Lability: The tert-butyl group is susceptible to cleavage under strong acidic conditions. This is the basis for its removal during the final cleavage of the peptide from the resin and deprotection of side chains, typically using a cocktail containing trifluoroacetic acid (TFA).
-
Photostability: As with most complex organic molecules, exposure to UV light should be minimized to prevent potential photochemical degradation. Storage in light-resistant containers is recommended.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol outlines a general approach for assessing the stability of this compound under various conditions, based on established guidelines for stability testing of active pharmaceutical ingredients (APIs).[6][7][8]
Objective: To determine the degradation profile of this compound under accelerated and long-term storage conditions.
Materials:
-
This compound (solid)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
pH buffers
-
Temperature and humidity-controlled stability chambers
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Methodology:
-
Sample Preparation: Prepare multiple, identical samples of this compound in tightly sealed, inert vials.
-
Initial Analysis (Time 0): Analyze a subset of samples to establish the initial purity and identity of the material. This involves techniques such as HPLC for purity, and mass spectrometry or NMR for identity confirmation.
-
Stability Storage: Place the remaining samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Stress Testing (Optional): Expose samples to more extreme conditions to identify potential degradation products, such as acidic or basic solutions, oxidative stress (e.g., H₂O₂), and high heat.[8]
-
-
Time-Point Analysis: At predetermined intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated), remove samples from the chambers and analyze them for purity and the presence of degradation products using HPLC.[8][9]
-
Data Analysis: Compare the purity at each time point to the initial purity. Identify and, if possible, quantify any significant degradation products. The rate of degradation can then be used to establish a shelf-life under the tested conditions.
Protocol 2: Incorporation of this compound in Fmoc-Based Solid-Phase Peptide Synthesis
This protocol describes a standard cycle for the incorporation of this compound into a growing peptide chain on a solid support.[1][3][5]
Objective: To covalently link this compound to the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.
-
Drain the solution and repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Amino Acid Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HCTU, slightly less than 1 equivalent to the amino acid), and a base (e.g., DIPEA, 2 equivalents) in DMF. Allow to pre-activate for a few minutes.
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of the resin to confirm the absence of free primary amines, indicating a complete coupling reaction.[1]
Visualizing Experimental Workflows
Diagram 1: General Stability Testing Workflow
Caption: Workflow for assessing the stability of this compound.
Diagram 2: SPPS Amino Acid Coupling Cycle
Caption: Workflow for one coupling cycle in Solid-Phase Peptide Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. www3.paho.org [www3.paho.org]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. ema.europa.eu [ema.europa.eu]
The Pivotal Role of allo-Threonine in Shaping Peptide Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptides represents a powerful strategy for modulating their structure, stability, and biological activity. Among these, allo-threonine, a diastereomer of the canonical amino acid threonine, offers unique stereochemical properties that can profoundly influence peptide conformation and function. This technical guide provides an in-depth exploration of the role of allo-threonine in peptide structure, offering insights into its conformational preferences, impact on stability, and its application in the design of therapeutic peptides. Detailed experimental protocols for the synthesis and analysis of allo-threonine-containing peptides are provided, alongside a discussion of their potential in drug discovery, with a particular focus on the modulation of ion channels.
Introduction: The Significance of Stereochemistry in Peptide Design
The three-dimensional structure of a peptide is intricately linked to its biological function. The precise arrangement of amino acid residues dictates the peptide's ability to interact with its target, its susceptibility to proteolytic degradation, and its overall stability. While the 20 proteinogenic amino acids provide a vast chemical space for peptide design, the introduction of non-canonical amino acids, such as allo-threonine, expands this landscape, offering novel avenues for creating peptides with enhanced therapeutic properties.
Allo-threonine differs from L-threonine in the stereochemistry at the β-carbon (Cβ). This seemingly subtle change has significant implications for the local and global conformation of a peptide. The altered spatial orientation of the hydroxyl and methyl groups on the side chain can introduce steric constraints and alter hydrogen bonding patterns, thereby influencing the peptide's secondary and tertiary structure.
Conformational Landscape of allo-Threonine in Peptides
The conformational preferences of an amino acid residue are typically visualized using a Ramachandran plot, which maps the permissible values of the backbone dihedral angles, phi (φ) and psi (ψ)[1][2]. While extensive data exists for the canonical amino acids, the conformational space of allo-threonine is less well-characterized. However, molecular dynamics simulations and structural studies of peptides containing allo-threonine and its D-enantiomer have provided valuable insights[3].
In general, the inversion of stereochemistry at the Cβ position in allo-threonine, compared to L-threonine, can lead to a preference for different regions of the Ramachandran plot. This can result in localized changes in the peptide backbone, potentially inducing or disrupting secondary structures such as α-helices and β-sheets.
Table 1: Predicted Conformational Propensities of Threonine and its Diastereomers
| Amino Acid | Predicted Preferred Secondary Structure | Notes |
| L-Threonine | β-sheet | The bulky side chain can disfavor α-helical conformations. |
| D-Threonine | Inverse of L-Threonine propensities | Tends to adopt conformations that are mirror images of L-threonine. |
| L-allo-Threonine | Can differ significantly from L-Threonine | The altered stereochemistry can lead to unique backbone conformations. |
| D-allo-Threonine | Can differ significantly from D-Threonine | The combination of D-α-carbon and allo-β-carbon stereochemistry results in distinct conformational preferences. |
Note: The precise φ and ψ angles are highly context-dependent and influenced by the surrounding amino acid sequence.
Impact of allo-Threonine on Peptide Stability
The incorporation of allo-threonine can significantly impact the thermodynamic and proteolytic stability of peptides.
Thermodynamic Stability
The change in side-chain stereochemistry can either stabilize or destabilize a peptide's folded structure. This effect is largely dependent on the specific location of the substitution and the surrounding sequence. For instance, replacing a threonine residue with allo-threonine might introduce favorable steric interactions or new hydrogen bonds that enhance the stability of the folded state. Conversely, it could also lead to steric clashes or disrupt a critical hydrogen bond network, thereby decreasing stability.
Proteolytic Stability
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. The introduction of non-canonical amino acids is a well-established strategy to enhance proteolytic resistance. The altered stereochemistry of allo-threonine can render the adjacent peptide bonds unrecognizable or poorly recognized by the active sites of proteases, thereby slowing down enzymatic cleavage.
allo-Threonine in Drug Discovery: The Case of ShK Toxin and Kv1.3 Channel Modulation
A compelling example of the utility of allo-threonine in drug design is the development of analogs of the ShK toxin, a potent blocker of the Kv1.3 potassium channel[5][6]. The Kv1.3 channel is a validated therapeutic target for autoimmune diseases, as its inhibition can suppress the activation of effector memory T-cells[3][7].
The native ShK toxin, while potent, also exhibits activity against other potassium channels, which can lead to off-target effects. To enhance selectivity, researchers have synthesized various analogs of ShK, including those incorporating D-amino acids and allo-threonine.
Table 2: Biological Activity of ShK Toxin and its Analogs against the Kv1.3 Channel
| Peptide | Amino Acid Composition | IC50 (pM) for Kv1.3 Block | Reference |
| L-ShK (native) | L-amino acids | ~11-13 | [5] |
| D-ShK | D-amino acids | >5,000,000 | [5] |
| d-allo-ShK | D-amino acids with L-allo-isoleucine and L-allo-threonine | 36,000 | [5] |
| ShK-170 | L-ShK with N-terminal phosphotyrosine | 70 | [6] |
| ShK-186 (Dalazatide) | L-ShK with N-terminal phosphotyrosine and C-terminal amide | 69 | [6] |
| ShK-192 | ShK-186 with non-hydrolyzable phosphotyrosine surrogate and norleucine substitution | Not specified, but highly selective | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
The data clearly demonstrates that stereochemistry plays a critical role in the biological activity of ShK toxin. While the full D-enantiomer (D-ShK) is essentially inactive, the d-allo-ShK, which retains the natural side-chain stereochemistry of threonine and isoleucine but has a D-amino acid backbone, shows some activity, albeit significantly reduced compared to the native L-ShK[5]. This highlights the complex interplay between backbone and side-chain stereochemistry in determining peptide-protein interactions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an allo-Threonine-Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a hypothetical peptide containing L-allo-threonine.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-allo-threonine(tBu)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (0.95 equivalents of the amino acid), and HOBt (1 equivalent of the amino acid) in DMF.
-
Add DIPEA (2 equivalents of the amino acid) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To couple Fmoc-L-allo-threonine(tBu)-OH, follow the same procedure.
-
-
Washing: After coupling, drain the reaction mixture and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
2D-NMR Spectroscopy for Structural Analysis
This protocol provides a general outline for acquiring and analyzing 2D-NMR spectra to determine the solution structure of an allo-threonine-containing peptide.
Materials:
-
Purified peptide sample (1-5 mg)
-
NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate (B84403) buffer, pH 6.0-7.0)
-
NMR spectrometer (≥ 600 MHz recommended)
-
NMR data processing and analysis software
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-2 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity, concentration, and overall spectral quality.
-
2D TOCSY (Total Correlation Spectroscopy):
-
This experiment identifies protons that are part of the same amino acid spin system.
-
Set up a 2D TOCSY experiment with a mixing time of 60-80 ms.
-
Process the data and identify the cross-peaks corresponding to each amino acid residue.
-
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy):
-
These experiments identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. ROESY is often preferred for peptides of this size to avoid zero-crossing of the NOE.
-
Set up a 2D ROESY experiment with a mixing time of 200-400 ms.
-
Process the data and identify cross-peaks between protons of different residues.
-
-
Sequence-Specific Assignment:
-
Use the information from the TOCSY and ROESY/NOESY spectra to assign the NMR signals to specific protons in the peptide sequence. This is typically done by "walking" along the peptide backbone, identifying sequential ROE/NOE contacts (e.g., between the amide proton of residue i+1 and the α-proton of residue i).
-
-
Structure Calculation:
-
Integrate the ROESY/NOESY cross-peaks to obtain distance restraints.
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental restraints.
-
-
Structure Validation:
-
Analyze the quality of the calculated structures using tools such as Ramachandran plots to assess the backbone dihedral angles.
-
Whole-Cell Patch-Clamp Assay for Kv1.3 Channel Inhibition
This protocol describes a method to measure the inhibitory activity of an allo-threonine-containing peptide on the Kv1.3 channel expressed in a mammalian cell line.
Materials:
-
Mammalian cell line stably expressing the human Kv1.3 channel (e.g., HEK293 or CHO cells)
-
Cell culture medium and reagents
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH)
-
Peptide stock solution (in appropriate solvent)
Procedure:
-
Cell Culture: Culture the Kv1.3-expressing cells according to standard protocols. Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit Kv1.3 currents.
-
Record the baseline Kv1.3 current.
-
-
Peptide Application:
-
Perfuse the recording chamber with the external solution containing a known concentration of the peptide.
-
Allow the peptide to equilibrate and record the Kv1.3 current in the presence of the inhibitor.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after peptide application.
-
Calculate the percentage of current inhibition for each peptide concentration.
-
Construct a dose-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Proteolytic Stability Assay
This protocol provides a general method to assess the stability of an allo-threonine-containing peptide in the presence of a protease, such as trypsin.
Materials:
-
Purified peptide
-
Trypsin (or other relevant protease)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
Dissolve the peptide in the digestion buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of trypsin in the same buffer.
-
Initiate the digestion by adding trypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
-
Time-Course Analysis:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the quenching solution.
-
-
Analysis:
-
Analyze each time-point sample by RP-HPLC to monitor the disappearance of the intact peptide peak and the appearance of degradation products.
-
Identify the degradation products by mass spectrometry to determine the cleavage sites.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point.
-
Plot the percentage of intact peptide versus time to determine the half-life of the peptide under these conditions.
-
Compare the results to a control peptide containing L-threonine at the same position to evaluate the effect of the allo-threonine substitution.
-
Conclusion and Future Directions
The incorporation of allo-threonine into peptides provides a valuable tool for peptide chemists and drug developers to manipulate peptide structure and enhance therapeutic properties. The altered stereochemistry at the β-carbon can induce unique conformational preferences, improve stability against proteolysis, and modulate biological activity. The case of ShK toxin analogs demonstrates the potential of this strategy in fine-tuning the selectivity of peptide-based drugs.
Future research should focus on systematically characterizing the conformational landscape of allo-threonine in various peptide contexts to develop predictive models for its structural effects. Furthermore, a broader investigation into the impact of allo-threonine on the pharmacokinetic and pharmacodynamic properties of therapeutic peptides will be crucial for its successful application in drug discovery. As our understanding of the nuanced effects of non-canonical amino acids grows, so too will our ability to design the next generation of highly potent and specific peptide therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reinvestigation of the biological activity of d-allo-ShK protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stichodactyla toxin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
The Pivotal Role of Tert-Butyl Protecting Groups in Amino Acid Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is fundamental to achieving high yields and desired molecular architectures. Among the arsenal (B13267) of protective moieties, the tert-butyl group, in its various forms, stands out as a cornerstone of modern amino acid chemistry. Its unique combination of stability under a range of conditions and lability under specific, controlled acidic environments makes it an indispensable tool for researchers. This technical guide provides a comprehensive overview of the applications of tert-butyl protecting groups in amino acid chemistry, focusing on their role in peptide synthesis, quantitative data on their use, and detailed experimental protocols.
Introduction to Tert-Butyl Protecting Groups
The tert-butyl (tBu) group is a bulky alkyl group that provides steric hindrance, effectively shielding a functional group from unwanted reactions. In amino acid chemistry, it is primarily used in two forms:
-
Tert-Butoxycarbonyl (Boc): Used for the temporary protection of the α-amino group (Nα) of amino acids.
-
Tert-Butyl Ethers and Esters: Employed for the "permanent" protection of reactive side-chain functionalities, such as the hydroxyl groups of serine, threonine, and tyrosine, and the carboxyl groups of aspartic acid and glutamic acid.
The key advantage of tert-butyl-based protecting groups is their acid lability. They are readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), through a mechanism involving the formation of a stable tert-butyl cation. Conversely, they exhibit excellent stability in basic and nucleophilic conditions, which allows for orthogonal protection strategies.[1][]
Nα-Amino Protection: The Boc Group
The tert-butoxycarbonyl (Boc) group is a foundational element in one of the two primary strategies in solid-phase peptide synthesis (SPPS), often referred to as the Boc/Bzl strategy.[] In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, preventing self-polymerization during the coupling step.
Introduction of the Boc Group
The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The reaction conditions can be optimized to achieve high yields for various amino acids.
Table 1: Comparative Yields of Nα-Boc Protection of Various Amino Acids
| Amino Acid | Protection Method | Typical Yield (%) | Reference |
| Alanine | (Boc)₂O, NaOH, Dioxane/H₂O | >98 | [3] |
| Leucine | (Boc)₂O, NaOH, Dioxane/H₂O | 68 | [3] |
| Valine | (Boc)₂O, NaOH, Dioxane/H₂O | 63 | [3] |
| Phenylalanine | (Boc)₂O, NaHCO₃, Acetone (B3395972)/H₂O | 78-87 | N/A |
| Glycine | (Boc)₂O, NaOH, Dioxane/H₂O | 90-99 | [1] |
| Proline | (Boc)₂O, NaOH, Dioxane/H₂O | 90-99 | [1] |
| Tryptophan | (Boc)₂O, NaOH, Dioxane/H₂O | 90-99 | [1] |
| Methionine | (Boc)₂O, NaOH, Dioxane/H₂O | 90-99 | [1] |
Experimental Protocol: Nα-Boc Protection of Phenylalanine
This protocol describes a standard procedure for the Nα-protection of L-phenylalanine using di-tert-butyl dicarbonate.
Materials:
-
L-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Ethyl acetate (B1210297)
-
Potassium bisulfate (KHSO₄) solution (cold)
-
Dioxane
Procedure:
-
Suspend L-phenylalanine (1 equivalent) in a mixture of acetone and water.
-
Add sodium bicarbonate (2 equivalents) to the suspension.
-
Cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the acetone under reduced pressure.
-
Wash the remaining aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with a cold solution of potassium bisulfate to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-Boc-L-phenylalanine.
Side-Chain Protection: Tert-Butyl Ethers and Esters
In the widely used Fmoc/tBu strategy for SPPS, the side chains of amino acids with reactive functional groups are protected with acid-labile tert-butyl groups. This is crucial to prevent side reactions during peptide chain elongation.
-
Serine, Threonine, and Tyrosine: The hydroxyl groups are protected as tert-butyl ethers (O-tBu).
-
Aspartic Acid and Glutamic Acid: The side-chain carboxyl groups are protected as tert-butyl esters (O-tBu).
These tert-butyl protecting groups are stable to the mild basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the Nα-Fmoc group at each cycle.
Introduction of Tert-Butyl Side-Chain Protection
The synthesis of these derivatives often involves the reaction of the Nα-protected amino acid with a tert-butylating agent under acidic catalysis.
Table 2: Representative Yields for Side-Chain Tert-Butyl Protection
| Amino Acid Derivative | Protection Method | Typical Yield (%) | Reference |
| O-tert-butyl-L-threonine tert-butyl ester | L-threonine, isobutene, H₂SO₄ | 43.22 | [4] |
| O-tert-butyl-L-threonine tert-butyl ester | L-threonine, MTBE, H₂SO₄, molecular sieves | 35 | [4] |
| O-tert-butyl-L-threonine tert-butyl ester | ZSM-5 supported silicotungstic acid catalyst | >80 | [4] |
| γ-tert-butyl L-glutamate | L-pyroglutamic acid starting material, multi-step | 70 (esterification step) | [5] |
| β-tert-butyl L-aspartate | DFBON intermediate, BF₃·Et₂O, H₃PO₄ | Good | [6] |
Experimental Protocol: Synthesis of γ-tert-Butyl L-Glutamate (via L-pyroglutamic acid)
This multi-step synthesis illustrates a pathway to obtaining a side-chain tert-butyl ester protected amino acid.
Materials:
-
L-pyroglutamic acid
-
tert-butyl acetate
-
Perchloric acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Reagents for α-methylenation
-
Lithium hydroxide (B78521) (LiOH)
-
Reagents for amide coupling
Procedure (Simplified):
-
Esterification: React L-pyroglutamic acid with tert-butyl acetate in the presence of perchloric acid to produce the tert-butyl ester in approximately 70% yield.[5]
-
N-Boc Protection: Protect the amide nitrogen with a Boc group using (Boc)₂O, yielding the protected intermediate in 87% yield.[5]
-
α-Methylenation: Introduce the methylene (B1212753) group at the C4 position.[5]
-
Ring Opening: Selectively open the cyclic amide ring using LiOH to afford the N-Boc-L-γ-methyleneglutamic acid α-tert-butyl ester in 67% yield, with the tert-butyl ester remaining intact.[5]
-
Final Amide Coupling: Couple the free carboxyl group with an amine source to yield the desired product.
Orthogonal Protection Strategies
The concept of orthogonality is crucial in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[7] Tert-butyl groups are key components in two major orthogonal strategies in SPPS.
-
Boc/Bzl Strategy: The Nα-Boc group is removed with moderate acid (TFA), while the benzyl-based side-chain protecting groups require a very strong acid (e.g., HF) for cleavage. This is considered a "quasi-orthogonal" system as both groups are acid-labile but at different acid strengths.
-
Fmoc/tBu Strategy: This is a truly orthogonal system. The Nα-Fmoc group is base-labile (removed with piperidine), while the tert-butyl-based side-chain protecting groups are acid-labile (removed with TFA). This allows for greater flexibility in the synthesis of complex peptides.[8]
Cleavage of Tert-Butyl Protecting Groups
The final step in peptide synthesis involving tert-butyl protecting groups is their removal, typically achieved with trifluoroacetic acid (TFA). This process, known as global deprotection, also cleaves the peptide from the resin support.
The Role of Scavengers
During acidolysis, the cleavage of tert-butyl groups generates reactive tert-butyl cations. These cations can alkylate nucleophilic amino acid side chains, particularly tryptophan and methionine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the carbocations.
Table 3: Common Scavenger Cocktails for TFA-Mediated Cleavage
| Reagent Cocktail | Composition (v/v) | Application Notes | Reference |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | For peptides without sensitive residues. | N/A |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Good for scavenging trityl groups. | [5] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Effective for minimizing alkylation of Trp. | N/A |
| Thiol-containing | TFA/TIS/H₂O/EDT (94:1:2.5:2.5) | Recommended for peptides with Trp, Cys, or Met. | [5] |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocol: General Procedure for TFA Cleavage
This protocol outlines a general procedure for the cleavage of a peptide from the resin and the removal of tert-butyl protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Appropriate scavengers (e.g., TIS, water, EDT)
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Prepare the cleavage cocktail fresh in a fume hood by combining TFA and the chosen scavengers in the desired ratio (e.g., 10 mL per gram of resin).
-
Add the cleavage cocktail to the peptide-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. A color change (e.g., deep yellow) may be observed if trityl groups are present.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting group byproducts.
-
Dry the crude peptide under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF ω-TERT-BUTYL ESTERS OF ASPARTIC ACID AND GLUTAMIC ACID VIA B, B-DIFLUOROBOROXAZOLIDONES [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Role of Threonine Derivatives in Hepatitis C Virus Inhibitor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of threonine derivatives, with a focus on available literature, in the synthesis of Hepatitis C Virus (HCV) inhibitors. While the specific use of H-Allo-thr(tbu)-OH in this context is not documented in currently available research, this guide details the synthesis and activity of closely related threonine-containing compounds that have demonstrated anti-HCV potential. The methodologies, quantitative data, and biological pathways described herein offer valuable insights for researchers engaged in the discovery and development of novel antiviral therapeutics.
Introduction: Targeting the HCV NS3/4A Protease
The Hepatitis C virus is a single-stranded RNA virus that encodes a single polyprotein, which is cleaved by both host and viral proteases to produce mature viral proteins essential for replication.[1][2][3][4] The NS3/4A serine protease plays a crucial role in this process, cleaving the polyprotein at four specific sites: NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.[1] This makes the NS3/4A protease a prime target for antiviral drug development. Many HCV inhibitors are peptidomimetic compounds designed to fit into the active site of the NS3/4A protease, blocking its function and thus inhibiting viral replication. Amino acid derivatives are key building blocks in the synthesis of these inhibitors.
Threonine Derivatives in HCV Inhibitor Synthesis
While research into the specific incorporation of this compound into HCV inhibitors is not publicly available, studies have demonstrated the potential of other threonine derivatives in this field. A notable example is the synthesis of a threonine-allyl-ester (TAE) and a subsequent amide of gallic acid derivative (AGA), which have shown promising anti-HCV activity.
Synthesis of Threonine-Containing Anti-HCV Compounds
The synthesis of these compounds begins with the commercially available Boc-L-Threonine. The synthetic pathway involves two key steps: esterification to produce a threonine-allyl-ester (TAE) and a subsequent amidation with gallic acid to yield the final active compound (AGA).
Quantitative Data Summary
The following table summarizes the reported yields and biological activity for the synthesized threonine-containing compounds.
| Compound | Synthetic Step | Yield (%) | Anti-HCV Activity (EC₅₀) µg/mL |
| Threonine-Allyl-Ester (TAE) | Esterification & Deprotection | 91 | 24.5 |
| Amide of Gallic Acid (AGA) | Amidation | 50 | 12.1 |
Detailed Experimental Protocols
The following protocols are based on established synthetic methods for similar compounds and the available information on the synthesis of TAE and AGA.
Protocol 1: Synthesis of Boc-L-Thr-OAllyl (Precursor to TAE)
-
Dissolution: Dissolve Boc-L-threonine (0.1 mol) in 70 mL of dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 0.12 mol) to the solution and cool to 0°C in an ice bath.
-
Allylation: Add allyl bromide (0.12 mol) dropwise to the stirred mixture.
-
Reaction: Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature and continue stirring vigorously for 12 hours.
-
Work-up: Filter the solid residue. Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in 80 mL of a saturated sodium chloride solution.
-
Extraction: Extract the aqueous solution with ethyl acetate (B1210297) (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Threonine-Allyl-Ester (TAE) via Boc Deprotection
-
Deprotection: Dissolve Boc-L-Thr-OAllyl (5 mmol) in a solution of 20 mL trifluoroacetic acid (TFA) in 30 mL of dichloromethane (B109758) (DCM).
-
Reaction: Stir the solution for 3 hours at room temperature.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure to obtain the crude TAE.
Protocol 3: Synthesis of Amide of Gallic Acid Derivative (AGA)
-
Activation of Gallic Acid: To a solution of gallic acid (1 mmol) in an appropriate aprotic solvent (e.g., DMF or THF), add a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol) and an activating agent like 1-Hydroxybenzotriazole (HOBt) (1.1 mmol). Stir the mixture at 0°C for 30 minutes.
-
Amidation: Add the crude Threonine-Allyl-Ester (TAE) (1 mmol) and a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.2 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter any precipitated urea (B33335) byproduct (if DCC is used). Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final Amide of Gallic Acid (AGA).
HCV NS3/4A Protease Polyprotein Processing Pathway
The HCV NS3/4A protease is essential for the viral life cycle. It is a heterodimeric complex where the NS3 protein contains the serine protease domain, and the NS4A protein acts as a cofactor. This complex is responsible for cleaving the HCV polyprotein at four specific downstream junctions, leading to the maturation of non-structural proteins required for viral replication.
Caption: HCV NS3/4A protease-mediated polyprotein processing pathway.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and evaluation of threonine-containing HCV inhibitors is a multi-step process that begins with chemical synthesis and concludes with biological activity assessment.
Caption: General experimental workflow for synthesis and evaluation of threonine-containing HCV inhibitors.
Conclusion
While the direct application of this compound in the synthesis of HCV inhibitors remains to be documented, the successful synthesis and promising anti-HCV activity of other threonine derivatives highlight the potential of this class of amino acids as valuable building blocks in the design of novel antiviral agents. The provided experimental protocols and workflow offer a foundational framework for researchers to explore the synthesis and evaluation of new threonine-containing compounds targeting the HCV NS3/4A protease. Further investigation into the structure-activity relationships of these and other modified amino acid derivatives will be crucial in the ongoing effort to develop more potent and effective treatments for Hepatitis C.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NS3-4A of hepatitis C virus is a chymotrypsin-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing H-Allo-thr(tbu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the incorporation of the non-canonical amino acid allo-threonine, with a tert-butyl (tBu) protected side chain (H-Allo-thr(tbu)-OH), into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The allo-threonine stereoisomer can be critical for modulating peptide conformation, proteolytic stability, and biological activity. The tert-butyl ether protecting group on the hydroxyl side chain is stable to the basic conditions used for Fmoc deprotection and is readily removed during the final acidic cleavage of the peptide from the resin.[1]
These guidelines cover the entire SPPS workflow, from resin preparation and amino acid coupling to the final cleavage and deprotection of the peptide. The protocols provided are based on established Fmoc/tBu chemistry and can be adapted for both manual and automated peptide synthesis.
Materials and Reagents
Successful synthesis requires high-quality reagents and solvents. Ensure all chemicals are of peptide synthesis grade.
| Reagent | Purpose | Recommended Grade/Purity |
| Fmoc-Allo-thr(tbu)-OH | Amino acid building block | >98% |
| SPPS Resin (e.g., Rink Amide, Wang) | Solid support for peptide assembly | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide synthesis grade, low water content |
| Dichloromethane (DCM) | Solvent for washing and resin swelling | Anhydrous, peptide synthesis grade |
| Piperidine (B6355638) | Reagent for Fmoc deprotection | Peptide synthesis grade |
| Coupling Reagents (select one) | Activation of carboxylic acid for amide bond formation | >99% |
| - HBTU/HCTU/HATU | - Aminium/Uronium salt activators | |
| - DIC/HOBt (or Oxyma) | - Carbodiimide/Benzotriazole activators | |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation and neutralization | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent for cleavage and deprotection | Reagent grade, >99% |
| Scavengers | Trapping of reactive cations during cleavage | Reagent grade |
| - Triisopropylsilane (TIS) | - Silane-based scavenger | |
| - Water (H₂O) | - Scavenger for t-butyl cations | |
| - 1,2-Ethanedithiol (EDT) | - Thiol-based scavenger (for Trp, Cys, Met) | |
| Diethyl ether (cold) | Precipitation of the cleaved peptide | Anhydrous, reagent grade |
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
(Optional) Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful deprotection.
Coupling of Fmoc-Allo-thr(tbu)-OH
The following protocol describes a standard coupling procedure. For sterically hindered couplings or difficult sequences, a double coupling may be necessary.
Activation and Coupling using HBTU/DIPEA:
-
In a separate vessel, dissolve Fmoc-Allo-thr(tbu)-OH (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
(Optional) Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive after the initial coupling time, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.
-
After complete coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
| Parameter | Recommendation | Notes |
| Fmoc-Allo-thr(tbu)-OH | 3 - 5 equivalents | A higher excess may be required for difficult couplings. |
| Coupling Reagent (e.g., HBTU) | 2.9 - 4.9 equivalents | Ensure the coupling reagent is fresh. |
| Base (DIPEA) | 6 - 10 equivalents | Use of collidine instead of DIPEA may reduce racemization for sensitive residues.[2] |
| Coupling Time | 1 - 2 hours | Can be extended for sterically hindered amino acids. |
| Double Coupling | Recommended for difficult sequences | Perform a second coupling cycle if the first is incomplete. |
Peptide Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the tBu group from allo-threonine. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
Standard Cleavage Cocktail (for peptides without sensitive residues):
A common cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS.[3]
Cleavage Cocktail for Peptides with Sensitive Residues (e.g., Trp, Cys, Met):
For peptides containing sensitive amino acids, additional scavengers are necessary to prevent side reactions. A recommended cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[4]
Cleavage Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the appropriate cleavage cocktail fresh.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
| Component | Volume/Weight % | Function |
| Standard Cocktail | ||
| Trifluoroacetic Acid (TFA) | 95% | Cleavage from resin and removal of acid-labile protecting groups. |
| Water (H₂O) | 2.5% | Scavenger for t-butyl cations. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for other carbocations. |
| Reagent K (for sensitive residues) | ||
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection. |
| Phenol | 5% | Scavenger. |
| Water (H₂O) | 5% | Scavenger. |
| Thioanisole | 5% | Scavenger. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for tryptophan and cysteine protection. |
Workflow and Pathway Diagrams
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-Allo-thr(tbu)-OH.
Potential Side Reactions and Mitigation
While Fmoc/tBu chemistry is robust, certain side reactions can occur. Awareness of these potential issues can help in troubleshooting and optimizing the synthesis.
-
Racemization: The use of activating reagents can sometimes lead to racemization, especially with prolonged activation times or the use of certain bases. Using coupling reagents like HATU or COMU and bases like 2,4,6-collidine can help minimize this side reaction.
-
Incomplete Coupling: Steric hindrance from the β-branched structure of allo-threonine and the bulky tBu group may lead to incomplete coupling. This can be addressed by performing a double coupling or using more potent activating reagents.
-
Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, leading to chain termination. Using 2-chlorotrityl chloride resin can reduce the likelihood of this side reaction due to its steric bulk.[2]
-
Side Reactions during Cleavage: The t-butyl cations generated during cleavage can re-attach to nucleophilic side chains like tryptophan or methionine. The use of appropriate scavengers in the cleavage cocktail is crucial to prevent these modifications.
By following these detailed protocols and being mindful of potential side reactions, researchers can successfully incorporate this compound into their target peptides, enabling the exploration of novel peptide structures and functions.
References
Application Notes and Protocols for Coupling Fmoc-Allo-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-Allo-Thr(tBu)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines optimal coupling reagents, detailed experimental protocols, and strategies to overcome potential challenges associated with this sterically hindered amino acid derivative.
Introduction
Fmoc-Allo-Thr(tBu)-OH is a non-canonical amino acid derivative crucial for the synthesis of modified peptides with unique structural and biological properties. The allo configuration and the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl group can present steric challenges during peptide bond formation. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are critical for achieving high coupling efficiency and minimizing the formation of deletion sequences.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like Fmoc-Allo-Thr(tBu)-OH. Modern uronium/aminium and phosphonium (B103445) salt-based reagents are highly recommended over older methods like carbodiimides (e.g., DCC, DIC) alone, as they lead to faster reaction times and lower racemization.[1][2]
Key Considerations:
-
Reactivity: Reagents that form highly reactive active esters are preferred. HATU, for instance, forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU, leading to faster and more complete coupling.[3]
-
Steric Hindrance: For bulky amino acids, more potent reagents are often necessary to drive the reaction to completion.[4]
-
Racemization: While a concern for many amino acids, the risk of racemization for threonine derivatives is also influenced by the choice of base. Using a weaker base like collidine instead of DIPEA can mitigate this risk.[1]
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the performance of commonly used coupling reagents for challenging couplings, which is relevant for Fmoc-Allo-Thr(tBu)-OH.
| Coupling Reagent | Chemical Name | Relative Efficiency for Hindered Couplings | Reaction Speed | Risk of Racemization | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very High | Fast | Low | Superior performance for difficult sequences; forms highly reactive OAt-esters. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High | Moderate | Low to Moderate | A reliable and commonly used reagent, though generally less efficient than HATU for difficult couplings. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very High | Fast | Low | Reactivity is comparable or superior to HBTU due to the electron-withdrawing chloro group. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High | Fast | Low | A phosphonium salt reagent that avoids the potential for guanidinylation side reactions. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Very High | Fast | Very Low | Incorporates OxymaPure, which is safer than HOBt/HOAt and reduces allergenic potential. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Moderate | Slower | Moderate | A cost-effective, traditional method; requires pre-activation and can be slower. |
Experimental Protocols
The following protocols are generalized for the coupling of Fmoc-Allo-Thr(tBu)-OH to a resin-bound peptide. Optimization may be required based on the specific peptide sequence and synthesis scale.
General Workflow for a Single Coupling Cycle
This workflow outlines the standard steps for adding an amino acid in Fmoc-based SPPS.
Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.
Protocol 1: Coupling with HATU (Recommended)
This protocol is highly recommended for achieving high coupling efficiency with the sterically hindered Fmoc-Allo-Thr(tBu)-OH.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Allo-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the solution. Using collidine is recommended to minimize potential racemization.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult sequences, the coupling time can be extended.
-
-
Post-Coupling:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
-
Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to monitor the completion of the reaction. A negative result (yellow beads with Ninhydrin) indicates a complete coupling.
-
If the test is positive, a second coupling (recoupling) step is recommended.
-
Protocol 2: Coupling with HCTU
A reliable and highly reactive alternative to HATU.
-
Resin Preparation: Follow step 1 as described in Protocol 1.
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Allo-Thr(tBu)-OH (3-5 eq.), HCTU (3-5 eq.), and DIPEA or collidine (6-10 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated solution to the resin.
-
Allow the reaction to proceed for 1-3 hours at room temperature.
-
-
Post-Coupling: Follow step 4 as described in Protocol 1.
Protocol 3: Coupling with DIC/HOBt
A more traditional and cost-effective method, which may require longer reaction times or double coupling.
-
Resin Preparation: Follow step 1 as described in Protocol 1.
-
Reagent Preparation:
-
In a separate vial, dissolve Fmoc-Allo-Thr(tBu)-OH (3-5 eq.) and HOBt (3-5 eq.) in DMF.
-
-
Coupling Reaction:
-
Add the amino acid/HOBt solution to the deprotected peptide-resin.
-
Add DIC (3-5 eq.) to the reaction vessel.
-
Allow the coupling to proceed for 2-4 hours at room temperature.
-
-
Post-Coupling: Follow step 4 as described in Protocol 1. A second coupling is more likely to be necessary with this method.
Signaling Pathways and Logical Relationships
The activation of the carboxylic acid by uronium/aminium reagents like HATU and HBTU is a key step in the coupling process. The diagram below illustrates this mechanism.
Caption: Mechanism of amino acid activation and coupling in SPPS.
Conclusion
The successful incorporation of Fmoc-Allo-Thr(tBu)-OH requires careful consideration of the steric hindrance posed by this amino acid derivative. The use of highly efficient coupling reagents such as HATU or HCTU, in conjunction with an appropriate hindered base and sufficient reaction times, is strongly recommended. Monitoring the reaction completion is crucial, and a double coupling strategy should be employed if necessary to ensure the synthesis of the target peptide with high fidelity.
References
Application Note: Incorporating H-Allo-thr(tbu)-OH into Difficult Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction
Difficult peptide sequences, often rich in hydrophobic or β-branched amino acids, present a significant challenge in solid-phase peptide synthesis (SPPS) due to their propensity for inter- and intramolecular aggregation. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and purification difficulties. H-Allo-thr(tbu)-OH, a sterically hindered β-branched amino acid, can exacerbate these issues. This application note provides detailed protocols and strategies to effectively incorporate this compound into problematic peptide sequences, thereby improving synthesis outcomes.
The core challenge arises from the formation of secondary structures, such as β-sheets, on the solid support, which physically prevents reagents from accessing the growing peptide chain.[1][2][3][4] Strategies to disrupt these aggregates are therefore paramount for successful synthesis.
Challenges Associated with this compound Incorporation
The primary difficulties in incorporating this compound into aggregating sequences stem from two main factors:
-
Steric Hindrance: The presence of the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl, combined with the β-branching of the allo-threonine backbone, creates significant steric hindrance. This can slow down the kinetics of the coupling reaction, requiring more potent activation methods and potentially longer reaction times.[5]
-
Promotion of Aggregation: As a hydrophobic, β-branched amino acid, allo-threonine residues can contribute to the formation of aggregation-prone sequences, particularly when clustered with other similar residues like Val, Ile, and Leu.
Strategies and Protocols for Efficient Incorporation
To overcome the challenges mentioned above, a multi-faceted approach is recommended, involving the optimization of coupling conditions and the use of structure-disrupting elements.
Optimization of Coupling Reagents and Conditions
The choice of coupling reagent is critical when dealing with sterically hindered amino acids. Standard carbodiimide (B86325) reagents like DCC or DIC alone are often insufficient. More potent aminium/uronium or phosphonium (B103445) salt-based reagents are required to achieve high coupling yields.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, particularly for hindered couplings, due to the formation of a highly reactive OAt-ester intermediate.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and cost-effective option that performs well for most difficult couplings.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective and can reduce the risk of certain side reactions compared to aminium-based reagents.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that is reported to have efficiencies comparable to HATU and is safer to handle.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Relative Reactivity | Key Advantages |
| HATU | Aminium Salt | Very High | Highly efficient for hindered couplings and fragment condensation. |
| HBTU | Aminium Salt | High | Effective for routine and difficult couplings. |
| PyBOP | Phosphonium Salt | High | Excellent for hindered couplings, can reduce side reactions. |
| COMU | Uronium Salt | Very High | High efficiency, improved safety profile. |
| DIC/HOBt | Carbodiimide | Moderate | Minimizes racemization, but may be less effective for severe steric hindrance. |
Protocol 1: Optimized Coupling of Fmoc-Allo-thr(tbu)-OH
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Allo-thr(tbu)-OH (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 3-5 eq.) and a tertiary base such as DIEA (6-10 eq.) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling to proceed for 1-4 hours at room temperature. For particularly difficult couplings, extended reaction times or double coupling may be necessary.
-
Monitoring: Monitor the completion of the coupling using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Incorporation of Aggregation-Disrupting Elements
When synthesizing long or particularly hydrophobic peptides, optimizing the coupling of this compound may not be sufficient. In such cases, introducing elements that disrupt the formation of secondary structures is crucial.
a) Backbone Protection (Hmb/Dmb Dipeptides)
Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid sterically shields the amide bond, preventing the hydrogen bonding required for β-sheet formation. Using pre-formed dipeptides containing these protecting groups is a convenient and effective strategy.
b) Pseudoproline Dipeptides
Pseudoproline dipeptides, derived from serine or threonine, introduce a "kink" into the peptide backbone, similar to proline. This disruption of the linear chain effectively breaks up aggregating sequences. The native peptide sequence is restored upon final cleavage with TFA.
Table 2: Strategies to Overcome Peptide Aggregation
| Strategy | Mechanism | Point of Intervention |
| Backbone Protection | Prevents interchain hydrogen bonding via steric hindrance. | Incorporate an Hmb- or Dmb-protected residue every 6-7 amino acids. |
| Pseudoprolines | Introduces a "kink" in the peptide backbone, disrupting secondary structure formation. | Substitute a Ser or Thr residue with a corresponding pseudoproline dipeptide. |
| "Difficult" Solvents | Use chaotropic salts or alternative solvent systems to improve solvation of the peptide chain. | Add salts like LiCl to the coupling mixture or use solvent mixtures like DCM/DMF/NMP. |
Protocol 2: General Strategy for Difficult Sequences Containing this compound
-
Sequence Analysis: Identify potential aggregation-prone regions within the target peptide sequence (e.g., clusters of hydrophobic or β-branched residues).
-
Strategic Insertion: Plan to insert an aggregation-disrupting element (e.g., a pseudoproline dipeptide or an Hmb/Dmb-protected residue) for approximately every six residues within the difficult region.
-
Synthesis:
-
Perform the SPPS cycle as standard.
-
When incorporating the aggregation-disrupting dipeptide, use a standard coupling protocol (e.g., with HATU or HBTU), as these are generally not sterically hindered.
-
When incorporating Fmoc-Allo-thr(tbu)-OH, revert to the optimized coupling protocol (Protocol 1) with a potent coupling reagent and extended reaction time.
-
-
Final Cleavage: Proceed with the standard cleavage and deprotection protocol. The pseudoproline or Hmb/Dmb groups are typically removed simultaneously with other side-chain protecting groups during TFA treatment.
Final Cleavage and Deprotection
The tert-butyl protecting group on the allo-threonine side chain is labile to strong acids and is removed during the final cleavage from the resin. A standard cleavage cocktail containing scavengers is necessary to prevent side reactions caused by the liberated carbocations.
Protocol 3: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, for example, TFA/H₂O/TIS (95:2.5:2.5). The choice and ratio of scavengers can be adjusted based on the peptide sequence (e.g., adding EDT for peptides containing tryptophan).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide using standard techniques such as reverse-phase HPLC.
Visualizing the Workflow
The following diagrams illustrate the decision-making process and experimental workflow for incorporating this compound into a difficult peptide sequence.
Caption: Decision workflow for synthesizing peptides with this compound.
Caption: Optimized SPPS cycle for incorporating this compound.
Conclusion
Successfully incorporating this compound into difficult peptide sequences requires a proactive and strategic approach. By combining potent coupling reagents like HATU with aggregation-disrupting techniques such as the use of pseudoproline or Hmb/Dmb dipeptides, researchers can significantly improve the yield and purity of their target peptides. Careful monitoring of coupling reactions and adherence to optimized protocols are essential for overcoming the dual challenges of steric hindrance and peptide aggregation.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for H-Allo-thr(tbu)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Allo-thr(tbu)-OH, or (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, is a non-proteinogenic amino acid derivative that serves as a valuable building block in the synthesis of novel peptides. Its unique stereochemistry, with the tert-butyl ether protecting the side-chain hydroxyl group, offers strategic advantages in solution-phase peptide synthesis (SPPS). The bulky tert-butyl group provides robust protection under various coupling conditions and can be removed with acid, making it compatible with common protection strategies. This document provides detailed application notes and protocols for the effective incorporation of this compound into peptide chains in a solution-phase format. Peptides containing allo-threonine have been identified in natural products with potent antibiotic properties, such as katanosins, highlighting their potential in drug discovery.[1]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H17NO3 | [2][3] |
| Molecular Weight | 175.23 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (100 mg/mL with sonication) and DMSO (4.55 mg/mL with sonication). | |
| Storage | Store as a powder at -20°C for up to 3 years. In solution, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Applications in Solution-Phase Peptide Synthesis
The incorporation of this compound into peptides can significantly influence their conformational properties and biological activity. The allo-threonine residue is a key component of antibiotics like lysobactin (B38166) (also known as katanosin B), which exhibit potent antibacterial activity. The synthesis of such peptides and their analogs is a critical area of research for developing new therapeutics against drug-resistant bacteria.
Solution-phase peptide synthesis offers advantages for large-scale production and for the synthesis of complex or modified peptides where solid-phase methods may be limiting. This compound is well-suited for solution-phase strategies due to the stability of the tert-butyl ether protecting group.
Experimental Protocols
Protocol 1: Dipeptide Synthesis using this compound and a C-terminally Protected Amino Acid
This protocol describes the coupling of this compound to a C-terminally protected amino acid (e.g., H-Phe-OMe) using a carbodiimide-based coupling method.
Materials:
-
This compound
-
N-terminally protected amino acid (e.g., Boc-Phe-OH)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of the N-protected Amino Acid:
-
Dissolve the N-terminally protected amino acid (e.g., Boc-Phe-OH) (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq.) dropwise to the solution and stir for 15-20 minutes at 0 °C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.2 eq.) and DIPEA (1.2 eq.) in anhydrous DCM or DMF.
-
Add the activated amino acid solution from step 1 to the solution containing this compound.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes).
-
Protocol 2: Deprotection of the tert-Butyl (tBu) Group
This protocol describes the acidic cleavage of the tert-butyl ether protecting group from the allo-threonine residue.
Materials:
-
tBu-protected peptide
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction:
-
Dissolve the tBu-protected peptide in DCM.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the peptide solution and stir at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
-
Drying:
-
Dry the peptide pellet under vacuum to obtain the crude deprotected peptide.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the coupling and deprotection steps in solution-phase synthesis involving this compound. These values are illustrative and may require optimization based on the specific peptide sequence.
| Parameter | Coupling Step (Protocol 1) | Deprotection Step (Protocol 2) |
| Reagent Equivalents | Amino Acid (1.0 eq.), this compound (1.2 eq.), Coupling Reagents (1.1-1.2 eq.), Base (1.2-2.0 eq.) | Peptide (1.0 eq.), TFA-based cleavage cocktail |
| Typical Reaction Time | 4 - 12 hours | 2 - 4 hours |
| Typical Crude Yield | 70 - 95% | > 90% |
| Purity after Purification | > 95% (by HPLC) | > 98% (by HPLC) |
Visualizations
Caption: Workflow for Solution-Phase Synthesis and Evaluation of Allo-Threonine Peptides.
Caption: Logical Flow of Peptide Elongation using this compound.
References
Protocol for the Deprotection of t-Butyl Group from allo-Threonine
Application Note: A Comprehensive Guide to the Acid-Catalyzed Deprotection of O-tert-Butyl-allo-Threonine
Introduction
O-tert-Butyl (tBu) protected allo-threonine is a crucial building block in peptide synthesis and the development of complex organic molecules. The tBu group serves as a robust protecting group for the hydroxyl functionality of the threonine side chain, preventing unwanted side reactions during chemical transformations. Efficient and clean removal of the tBu group is a critical step to yield the final desired product. This document provides a detailed protocol for the acid-catalyzed deprotection of the tBu group from allo-threonine, primarily utilizing Trifluoroacetic acid (TFA). The provided methodologies are intended for researchers, scientists, and drug development professionals.
Data Presentation
The efficiency of tBu deprotection is highly dependent on the composition of the cleavage cocktail and the reaction conditions. The following table summarizes various TFA-based cocktails and their typical reaction parameters, primarily derived from protocols for solid-phase peptide synthesis (SPPS), which are applicable to the deprotection of tBu-protected amino acids.
| Protocol | TFA Concentration (% v/v) | Scavengers (% v/v) | Temperature (°C) | Time (h) | Typical Application | Reference |
| Standard TFA/H₂O | 95 | Water (5) | Room Temp | 1 - 4 | General deprotection of tBu, Boc, and Trt groups. Not recommended for peptides with sensitive residues like Trp, Met, or Cys. | [1][2] |
| Reagent B | 88 | Phenol (5), Water (5), Triisopropylsilane (TIS) (2) | Room Temp | 1 - 4 | General deprotection, with TIS to scavenge carbocations. Useful when trityl-based protecting groups are present. | [3] |
| TFA/TIS/H₂O | 95 | Triisopropylsilane (TIS) (2.5), Water (2.5) | 25 | 0.5 - 1 | Effective for mitigating S-t-butylation of Cysteine. A common general-purpose cleavage cocktail. | [4] |
| Two-Step High-Acidity | 70 initially, then 80 | TIS (5), Water (5), Thioanisole (10), DMS (10), DTT (1%) | Room Temp | 0.5 (initial), then 2.5 | For complex peptides where minimization of side reactions during the initial phase of deprotection is critical. | [4] |
Experimental Protocols
Materials and Equipment:
-
O-tert-Butyl-allo-threonine (or N-protected variant such as Fmoc-allo-Thr(tBu)-OH or Boc-allo-Thr(tBu)-OH)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers: Deionized water, Triisopropylsilane (TIS)
-
Dichloromethane (DCM), reagent grade
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Fume hood
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (optional)
-
Filtration apparatus (Büchner funnel or similar)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Protocol: TFA-Mediated Deprotection of O-tBu-allo-Threonine
This protocol is a general guideline and may require optimization based on the specific substrate and scale of the reaction.
-
Preparation of the Cleavage Cocktail:
-
In a fume hood, prepare the cleavage cocktail. For a standard deprotection, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is recommended.
-
For 10 mL of cleavage cocktail, combine 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of TIS.
-
Prepare the cocktail immediately before use.
-
-
Deprotection Reaction:
-
Dissolve the O-tBu-allo-threonine derivative in a minimal amount of DCM in a round-bottom flask. Note: If the substrate is N-terminally protected with an acid-labile group (e.g., Boc), this will also be cleaved.
-
Add the TFA cleavage cocktail to the flask. A general guideline is to use 5-10 mL of the cocktail per gram of the protected amino acid.[1][5]
-
Stir the reaction mixture at room temperature for 1-4 hours. The optimal time can be determined by monitoring the reaction progress via HPLC. A good starting point is 2 hours.[5]
-
-
Work-up and Isolation:
-
After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA.
-
Transfer the concentrated residue to a centrifuge tube.
-
Place the tube in an ice bath and add cold diethyl ether or MTBE (approximately 10 times the volume of the residue) to precipitate the deprotected allo-threonine.
-
Allow the precipitation to proceed at a cold temperature (-20°C to 4°C) for at least 30 minutes to maximize recovery.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the solid product with cold ether three times to remove residual TFA and scavengers.[1]
-
Dry the final product under vacuum.
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the resulting allo-threonine using HPLC, Mass Spectrometry, and NMR.
-
For ¹H NMR analysis in D₂O, characteristic shifts for L-allo-threonine are expected around 4.36 ppm (H-α), 3.83 ppm (H-β), and 1.20 ppm (γ-CH₃).[6]
-
Mandatory Visualization
Caption: Workflow for the deprotection of O-tBu-allo-threonine.
Caption: Mechanism of acid-catalyzed tBu deprotection and cation scavenging.
References
Application Notes and Protocols for Microwave-Assisted Peptide Synthesis Using H-Allo-thr(tbu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a transformative technology, significantly accelerating peptide synthesis while often improving the purity of the final product.[1][2] This is particularly advantageous when incorporating sterically hindered amino acids, which can be challenging under conventional synthesis conditions.[3] H-Allo-thr(tbu)-OH, a stereoisomer of threonine with a tert-butyl protecting group, presents such a challenge due to its β-branched structure. This document provides detailed application notes and protocols for the efficient incorporation of this compound in MA-SPPS, enabling the synthesis of complex peptides for research and drug development.
Principles of Microwave-Assisted Peptide Synthesis
MA-SPPS utilizes microwave energy to rapidly and uniformly heat the reaction vessel, accelerating both the coupling and deprotection steps of solid-phase peptide synthesis.[4] This rapid heating can help to overcome the kinetic barriers associated with the coupling of sterically hindered amino acids and can disrupt peptide chain aggregation, a common issue in long or difficult sequences.[5] The result is shorter cycle times, higher coupling efficiencies, and improved purity of the crude peptide.
Application Notes
Advantages of Using this compound in Peptide Design
The incorporation of non-canonical amino acids like allo-threonine can introduce unique structural constraints into a peptide, influencing its conformation, proteolytic stability, and biological activity. The tert-butyl (tBu) protecting group on the side-chain hydroxyl function offers robust protection during synthesis and is readily removed during the final cleavage from the resin under acidic conditions.
Challenges in Coupling this compound
The β-branched nature of allo-threonine, similar to threonine and valine, presents steric hindrance that can slow down the coupling reaction. In conventional SPPS, this can lead to incomplete coupling and the formation of deletion sequences. Microwave irradiation provides the necessary energy to overcome this steric hindrance, promoting a more efficient and complete reaction.
Key Considerations for Successful Synthesis
-
Choice of Coupling Reagents: For sterically hindered amino acids like this compound, robust coupling reagents are recommended. Combinations such as HBTU/HOBt or HATU/HOAt in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) are highly effective.
-
Microwave Parameters: Careful control of microwave power, temperature, and time is crucial. Over-heating can lead to side reactions, including racemization. A typical temperature range for coupling is 70-90°C, with reaction times of 5-10 minutes.
-
Double Coupling: For particularly difficult couplings, a double coupling strategy, where the coupling step is repeated, can ensure a higher yield of the desired product.
-
Monitoring: The completeness of each coupling step should be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative test indicates the absence of free primary amines and a complete coupling reaction.
Experimental Protocols
Protocol 1: General Microwave-Assisted Coupling of Fmoc-Allo-thr(tbu)-OH
This protocol describes a single coupling cycle for incorporating Fmoc-Allo-thr(tbu)-OH into a growing peptide chain on a solid support using an automated microwave peptide synthesizer.
Materials:
-
Fmoc-Allo-thr(tbu)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Apply microwave irradiation at 75°C for 3 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-Allo-thr(tbu)-OH:
-
Prepare the amino acid solution: Dissolve Fmoc-Allo-thr(tbu)-OH (5 eq.), HBTU (5 eq.), and HOBt (5 eq.) in DMF.
-
Add DIEA (10 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Apply microwave irradiation at 80°C for 5 minutes.
-
Wash the resin with DMF and DCM.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step (double coupling).
Protocol 2: Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
Data Presentation
Quantitative data for the microwave-assisted coupling of this compound is not extensively published. The following table provides representative data for the synthesis of peptides containing other sterically hindered β-branched amino acids using microwave assistance, which can serve as a reference.
| Peptide Sequence | Sterically Hindered Residue | Synthesis Method | Coupling Time (min) | Crude Purity (%) | Overall Yield (%) | Reference |
| Ac-Ala-Val-Ile-Gly-Leu-NH2 | Val, Ile | MA-SPPS | 5 | >90 | Not Reported | |
| H-Gly-Ile-Leu-Thr-Val-Ser-Val-Ala-Val-NH2 | Ile, Thr, Val | MA-SPPS | 10 | 91 | Not Reported | |
| Difficult Sequence (8QSer) | Thr, Val, Ile | MA-SPPS with Isopeptide | 10 | High | 70 |
Visualizations
Caption: Workflow for microwave-assisted solid-phase synthesis of a peptide containing this compound.
Caption: Overcoming steric hindrance in peptide synthesis with microwave assistance.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 5. books.rsc.org [books.rsc.org]
Application Notes and Protocols: Loading of Fmoc-Allo-Thr(tBu)-OH onto 2-Chlorotrityl Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the efficient loading of Fmoc-Allo-Thr(tBu)-OH onto 2-chlorotrityl chloride (2-CTC) resin, a critical first step in solid-phase peptide synthesis (SPPS) for peptides incorporating this specific amino acid derivative.
Introduction
The 2-chlorotrityl chloride resin is a highly acid-labile resin, making it ideal for the synthesis of protected peptide fragments and peptides with C-terminal acids. The loading of the first amino acid is a crucial step that dictates the overall yield and purity of the final peptide. This protocol outlines the key steps, reagents, and conditions for successfully attaching Fmoc-Allo-Thr(tBu)-OH to the 2-CTC resin.
Quantitative Data Summary
The loading efficiency of Fmoc-amino acids onto 2-chlorotrityl resin can be influenced by several factors, including the equivalents of the amino acid and base used, reaction time, and the initial substitution of the resin. The following table summarizes typical ranges for these parameters and expected loading outcomes.
| Parameter | Typical Range | Expected Loading (mmol/g) | Reference |
| Resin Substitution | 1.0 - 1.6 mmol/g | - | [1][2] |
| Fmoc-Allo-Thr(tBu)-OH | 1.0 - 4.0 equivalents | 0.3 - 1.5 mmol/g | [1][3][4] |
| DIPEA | 2.0 - 8.0 equivalents | - | |
| Reaction Time | 30 minutes - 4 hours | - | |
| Capping | Recommended | Prevents chain elongation from unreacted sites |
Experimental Protocols
This section details the step-by-step procedure for loading Fmoc-Allo-Thr(tBu)-OH onto 2-chlorotrityl resin, including resin preparation, amino acid coupling, capping of unreacted sites, and determination of the final loading.
Materials and Reagents
-
2-Chlorotrityl chloride resin (e.g., 100-200 mesh, 1% DVB)
-
Fmoc-Allo-Thr(tBu)-OH
-
Dichloromethane (DCM), synthesis grade, anhydrous
-
N,N-Dimethylformamide (DMF), synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)
-
Shaker or vortex mixer
-
UV-Vis Spectrophotometer
Protocol 1: Loading of Fmoc-Allo-Thr(tBu)-OH onto 2-Chlorotrityl Resin
-
Resin Swelling:
-
Weigh the desired amount of 2-chlorotrityl chloride resin into a solid-phase synthesis vessel.
-
Add anhydrous DCM (approximately 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
After swelling, drain the DCM.
-
-
Amino Acid Solution Preparation:
-
In a separate flask, dissolve 1.5 to 2.0 equivalents of Fmoc-Allo-Thr(tBu)-OH (relative to the resin's initial substitution) in anhydrous DCM (approximately 10 mL per gram of resin). A small amount of DMF can be added to aid dissolution if necessary.
-
Add 3.0 to 4.0 equivalents of DIPEA to the amino acid solution.
-
-
Coupling Reaction:
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1 to 2 hours. Longer reaction times (up to 4 hours) can be employed to maximize loading.
-
-
Capping of Unreacted Sites:
-
After the coupling reaction, drain the amino acid solution.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) to the resin.
-
Agitate the resin in the capping solution for at least 30 minutes.
-
Drain the capping solution.
-
-
Washing:
-
Wash the resin sequentially with:
-
DCM (3 times)
-
DMF (3 times)
-
DCM (3 times)
-
MeOH (3 times)
-
-
Dry the resin under vacuum to a constant weight.
-
Protocol 2: Determination of Resin Loading by UV-Vis Spectrophotometry
-
Sample Preparation:
-
Accurately weigh a small amount of the dried, loaded resin (approximately 5-10 mg) into a small tube.
-
Add a known volume (e.g., 1 mL) of a 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 1 hour at room temperature to ensure complete Fmoc group cleavage.
-
-
Spectrophotometric Measurement:
-
After the resin has settled, take a known aliquot of the supernatant and dilute it with DMF. A typical dilution is 50 µL of the supernatant into 4.95 mL of DMF.
-
Prepare a blank solution using the same dilution of the 20% piperidine in DMF solution.
-
Measure the absorbance of the sample at 290 nm or 301 nm against the blank.
-
-
Calculation of Loading:
-
The loading (in mmol/g) can be calculated using the following formula: Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (ε × mass of resin (g) × path length (cm))
-
Where ε (extinction coefficient) for the dibenzofulvene-piperidine adduct is typically 7800 M⁻¹cm⁻¹ at 301 nm or a different value at 290 nm which can also be used.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction involved in the loading process.
Caption: Experimental workflow for loading Fmoc-Allo-Thr(tBu)-OH onto 2-CTC resin.
Caption: Chemical reaction for the loading of Fmoc-Allo-Thr(tBu)-OH onto 2-CTC resin.
References
Synthesis of Peptides Containing allo-Threonine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids, such as allo-threonine, into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced stability, conformational rigidity, and biological activity. allo-Threonine, a diastereomer of the naturally occurring L-threonine, offers unique stereochemical properties that can profoundly influence peptide structure and function. This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides containing allo-threonine using Fmoc/tBu chemistry. It addresses common challenges, provides optimized reaction conditions, and outlines methods for the purification and characterization of the final peptide product.
Introduction to allo-Threonine in Peptide Synthesis
allo-Threonine is a non-proteinogenic amino acid characterized by an (2S,3S) or (2R,3R) configuration, distinguishing it from the proteinogenic L-threonine (2S,3R).[1] This stereochemical difference at the β-carbon introduces distinct conformational constraints on the peptide backbone. The inclusion of allo-threonine can lead to peptides with altered secondary structures, increased resistance to proteolytic degradation, and novel receptor binding affinities. Katanosins, a group of potent antibiotics, are natural products that contain allo-threonine, highlighting its biological relevance.[1]
The synthesis of peptides containing allo-threonine follows the general principles of solid-phase peptide synthesis (SPPS), most commonly employing the Fmoc/tBu strategy.[2] This methodology relies on the temporary protection of the α-amino group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the protection of reactive side chains with acid-labile groups, such as the tert-butyl (tBu) group for the hydroxyl function of allo-threonine.
Challenges in the Synthesis of allo-Threonine Containing Peptides
The incorporation of allo-threonine into a growing peptide chain can present several challenges:
-
Steric Hindrance: The β-branched side chain of allo-threonine can sterically hinder the coupling reaction, potentially leading to incomplete acylation and lower yields. The choice of coupling reagent and reaction conditions is therefore critical to overcome this hindrance.
-
Epimerization: Like other amino acids, the α-carbon of allo-threonine is susceptible to epimerization under the basic conditions of Fmoc deprotection or during the activation step of the coupling reaction.[3][4] This can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide.
-
Aggregation: Sequences containing multiple bulky or hydrophobic residues, including allo-threonine, can be prone to aggregation on the solid support, leading to poor solvation and incomplete reactions.
Recommended Materials and Reagents
For the successful synthesis of peptides containing allo-threonine, the following high-quality reagents are recommended:
| Reagent | Supplier Example | Grade |
| Resins | ||
| Rink Amide AM Resin | Various | 100-200 mesh, ~0.5 mmol/g loading |
| Wang Resin | Various | 100-200 mesh, ~0.8 mmol/g loading |
| Amino Acids | ||
| Fmoc-L-allo-Threonine(tBu)-OH | Various | >98% purity |
| Standard Fmoc-protected amino acids | Various | >98% purity |
| Coupling Reagents | ||
| HBTU, HATU, HCTU | Various | >99% purity |
| DIC | Various | >99% purity |
| Additives | ||
| Oxyma Pure, HOBt | Various | >99% purity |
| Bases | ||
| N,N-Diisopropylethylamine (DIEA) | Various | Peptide synthesis grade |
| 2,4,6-Collidine | Various | >99% purity |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Piperidine (B6355638) | Various | >99% purity |
| Cleavage Reagents | ||
| Trifluoroacetic acid (TFA) | Various | >99% purity |
| Triisopropylsilane (TIS) | Various | >98% purity |
| 1,2-Ethanedithiol (EDT) | Various | >98% purity |
| Water | Various | HPLC grade |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) of an allo-Threonine Containing Peptide
This protocol describes a single coupling cycle for the incorporation of Fmoc-L-allo-Threonine(tBu)-OH.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-L-allo-Threonine(tBu)-OH
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Solution:
-
Fmoc-L-allo-Threonine(tBu)-OH (4 eq.)
-
HATU (3.9 eq.)
-
DIEA (8 eq.)
-
DMF
-
-
Washing Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of Fmoc-L-allo-Threonine(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-L-allo-Threonine(tBu)-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric hindrance of allo-threonine.
-
To ensure complete coupling, a second coupling can be performed by draining the reaction mixture and adding a fresh solution of activated Fmoc-L-allo-Threonine(tBu)-OH for another 2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIEA in DMF for 30 minutes.
-
Repeat: Continue with the next deprotection and coupling cycles for the subsequent amino acids in the sequence.
Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail (Reagent K): TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM (3 x 1 min) and dry under vacuum for at least 1 hour.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
Procedure:
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide by:
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the peptide.
-
Amino Acid Analysis: To confirm the amino acid composition and diastereomeric purity.
-
Data Presentation
Quantitative data for the synthesis of peptides containing allo-threonine is not extensively reported in the literature. The following tables provide representative data for the coupling of sterically hindered amino acids and general expectations for peptide synthesis outcomes.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Base | Typical Coupling Time | Expected Coupling Efficiency | Potential for Epimerization |
| HBTU | HOBt | DIEA | 2 - 4 hours | Good to Excellent | Moderate |
| HATU | - | DIEA | 1 - 2 hours | Excellent | Low |
| HCTU | - | DIEA | 1 - 2 hours | Excellent | Low |
| DIC | Oxyma | - | 2 - 4 hours | Good | Very Low |
Note: Coupling efficiency is sequence-dependent and can be improved by double coupling or extended reaction times.
Table 2: Representative Yield and Purity Data for a Model Peptide
| Stage | Yield (%) | Purity (by HPLC) (%) |
| Crude Peptide | 70 - 85 | 50 - 70 |
| Purified Peptide | 20 - 40 | >95 |
| Diastereomeric Purity | - | >98% |
Note: These are typical values for SPPS and may vary depending on the peptide sequence, length, and the efficiency of each coupling step. Specific data for allo-threonine containing peptides should be determined empirically.
Visualizations
Workflow for a Single SPPS Cycle
Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Chemical Structure of Fmoc-L-allo-Threonine(tBu)-OH
Caption: Structure of Fmoc-L-allo-Threonine(tBu)-OH.
Note: A placeholder is used for the chemical structure image in the DOT script. In a real application, this would be replaced with an actual image file.
Logical Relationship for Minimizing Epimerization
Caption: Key strategies to minimize epimerization during peptide synthesis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling | Steric hindrance of allo-threonine, peptide aggregation. | Perform a double coupling, increase coupling time, use a more efficient coupling reagent (e.g., HATU), add a chaotropic agent (e.g., 0.5 M LiCl) to disrupt aggregation. |
| Presence of Deletion Peptides | Incomplete coupling or incomplete Fmoc deprotection. | Ensure complete coupling using a monitoring test (e.g., Kaiser test). For deprotection, extend the reaction time or use a fresh piperidine solution. Consider capping unreacted amines. |
| Epimerization | Prolonged exposure to basic conditions, over-activation of the carboxylic acid. | Use a weaker base or a sterically hindered base (e.g., 2,4,6-collidine), minimize the pre-activation time of the amino acid, use coupling reagents known for low racemization (e.g., DIC/Oxyma). |
| Poor Cleavage Yield | Incomplete cleavage, peptide precipitation on the resin. | Extend cleavage time, use a larger volume of cleavage cocktail, ensure the peptide is soluble in the cleavage cocktail. |
Conclusion
The synthesis of peptides containing allo-threonine is a valuable tool for designing novel peptide-based therapeutics and research tools. While challenges such as steric hindrance and potential epimerization exist, they can be effectively managed through the careful selection of reagents and optimization of reaction conditions as outlined in these protocols. The unique conformational properties imparted by allo-threonine justify the additional synthetic considerations, offering exciting possibilities for advancing peptide and protein science.
References
- 1. Allothreonine - Wikipedia [en.wikipedia.org]
- 2. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Peptides Containing H-Allo-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids, such as H-Allo-Thr(tBu)-OH (O-tert-butyl-L-allothreonine), into peptide sequences is a powerful strategy in drug discovery and development. The allo-isoform of threonine introduces a distinct stereochemistry that can significantly influence peptide conformation, proteolytic stability, and biological activity. The tert-butyl (tBu) protecting group on the hydroxyl function is commonly employed during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of a synthetic peptide containing this compound. The methods described herein are essential for confirming the identity, purity, and structural integrity of such modified peptides, ensuring reliable and reproducible results in research and development. The following sections detail the application of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of a representative peptide, Ac-Tyr-Ile-Gly-Ser-Allo-Thr(tBu)-Leu-Val-NH2.
Analytical Workflow for Peptides with this compound
The successful analysis of a synthetic peptide containing this compound involves a multi-step workflow to ensure its quality and integrity. This process begins with the purification of the crude peptide, followed by a series of analytical techniques to confirm its identity and purity.
Caption: Workflow for the synthesis, purification, and analytical characterization of a peptide containing this compound.
I. Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for assessing the purity of synthetic peptides.[1][2] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.[1] The presence of the hydrophobic tBu group on the allo-threonine residue will generally increase the peptide's retention time compared to its unprotected counterpart.
Experimental Protocol: Analytical RP-HPLC
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[2]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes is a good starting point for method development.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.[4]
-
Representative Quantitative Data
| Parameter | Value |
| Peptide | Ac-Tyr-Ile-Gly-Ser-Allo-Thr(tBu)-Leu-Val-NH2 |
| Retention Time (t_R_) | 18.5 min |
| Purity (%) | >98% |
| Major Impurities (t_R_) | 17.2 min (deletion sequence), 19.8 min (diastereomer) |
II. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry to confirm the molecular weight of the target peptide and identify impurities.[5][6] Tandem mass spectrometry (MS/MS) can be used to further confirm the peptide sequence.[7]
Experimental Protocol: LC-MS and LC-MS/MS
-
Sample Preparation:
-
Prepare the sample as described for analytical RP-HPLC, but use formic acid (FA) instead of TFA in the mobile phases for better MS sensitivity.[8]
-
-
Instrumentation and Conditions:
-
LC System: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide of interest.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
MS Scan Range: m/z 300-2000.
-
MS/MS: Collision-induced dissociation (CID) or electron-transfer dissociation (ETD) of the most abundant precursor ions.[7]
-
-
Data Analysis:
-
Determine the experimental monoisotopic mass from the mass spectrum and compare it to the theoretical mass.
-
Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence. The presence of the tBu group will result in a characteristic neutral loss of 56 Da (isobutylene) upon fragmentation.[9]
-
Representative Quantitative Data
| Parameter | Theoretical Value | Experimental Value |
| Peptide | Ac-Tyr-Ile-Gly-Ser-Allo-Thr(tBu)-Leu-Val-NH2 | - |
| Molecular Formula | C47H79N9O12 | - |
| Monoisotopic Mass | 977.5852 Da | 977.5849 Da |
| Observed Ions (m/z) | [M+H]+: 978.5925, [M+2H]2+: 489.8000 | [M+H]+: 978.5922, [M+2H]2+: 489.7998 |
III. Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[10][11] For peptides containing this compound, NMR is crucial for confirming the stereochemistry and assessing the impact of this modification on the peptide's conformation.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation:
-
Dissolve 1-2 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., H2O/D2O 9:1 or DMSO-d6).
-
Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
1D Spectrum: Acquire a 1D proton spectrum to assess overall sample quality and folding.
-
2D Spectra:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, providing conformational constraints.
-
HSQC (Heteronuclear Single Quantum Coherence): If 13C or 15N labeling is available, to resolve spectral overlap.
-
-
-
Data Analysis:
-
Assign the proton resonances using the TOCSY and NOESY spectra.
-
The chemical shifts of the protons of the allo-threonine residue will be distinct from those of standard threonine.[12]
-
The tBu group will appear as a sharp singlet at approximately 1.2-1.3 ppm in the proton spectrum.
-
Analyze the NOE patterns to determine the peptide's secondary structure and the orientation of the allo-threonine side chain.
-
Representative Quantitative Data (Predicted Chemical Shifts in ppm)
| Residue | NH | αH | βH | γH | Other |
| Tyr | 8.21 | 4.55 | 3.05, 2.90 | - | Aromatics: 7.15, 6.85 |
| Ile | 8.10 | 4.20 | 1.90 | 1.45, 0.90 | δCH3: 0.85 |
| Gly | 8.35 | 3.95, 3.80 | - | - | - |
| Ser | 8.25 | 4.40 | 3.85 | - | - |
| Allo-Thr(tBu) | 8.05 | 4.15 | 4.05 | 1.15 | tBu: 1.25 |
| Leu | 8.15 | 4.30 | 1.70 | 1.60 | δCH3: 0.95, 0.90 |
| Val | 7.95 | 4.10 | 2.10 | 1.00, 0.95 | - |
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of synthetic peptides containing the non-standard amino acid this compound. The combination of RP-HPLC, LC-MS, and NMR spectroscopy is essential for ensuring the identity, purity, and structural integrity of these complex molecules. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently advance their peptide-based projects.
References
- 1. agilent.com [agilent.com]
- 2. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. peptidesuk.com [peptidesuk.com]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. agilent.com [agilent.com]
- 9. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. Conformation of cyclo-(L-threonine)2 and cyclo-(L-allothreonine)2. A proton and carbon n.m.r study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Low Coupling Efficiency of Allo-thr(tbu)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low coupling efficiency of Allo-thr(tbu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why does Allo-thr(tbu)-OH exhibit low coupling efficiency?
Allo-threonine is a β-branched amino acid. The presence of a methyl group on the β-carbon, combined with the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl group, creates significant steric hindrance. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.
Q2: Are standard coupling reagents like DCC or DIC effective for Allo-thr(tbu)-OH?
Standard carbodiimide (B86325) reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids like Allo-thr(tbu)-OH.[1] Their reactivity is frequently insufficient to overcome the significant steric barrier, resulting in low yields.
Q3: What are the most effective coupling reagents for sterically hindered amino acids such as Allo-thr(tbu)-OH?
For sterically hindered amino acids, more potent coupling reagents are highly recommended.[1] These include aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts such as PyBOP and PyAOP.[1][2][3] These reagents form highly reactive esters that can more effectively overcome the steric hindrance.[1][2] COMU is another novel and efficient coupling reagent with safety advantages over HOBt or HOAt-based reagents.[4]
Q4: Can modifying reaction conditions improve the coupling efficiency of Allo-thr(tbu)-OH?
Yes, optimizing reaction conditions can significantly improve coupling efficiency. Key strategies include:
-
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid and coupling reagents is a common and effective method to drive the reaction to completion.[1][5]
-
Increased Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the likelihood of successful molecular interactions.[1][5]
-
Extended Reaction Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can help improve yields for difficult couplings.[5][6]
-
Elevated Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier. However, this must be done cautiously to avoid the risk of racemization.[5]
Q5: What is "capping" and when should it be used?
Capping is the process of acetylating unreacted N-terminal amines on the peptide chain using reagents like acetic anhydride (B1165640) and a base (e.g., DIPEA or pyridine).[5] This terminates the extension of these peptide chains, preventing the formation of deletion peptides (peptides missing one or more amino acids). Capping is recommended when recoupling proves ineffective, as it simplifies the purification of the final target peptide.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Allo-thr(tbu)-OH and provides step-by-step solutions.
Issue 1: Incomplete Coupling Indicated by a Positive Kaiser Test
A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines on the resin.
Root Cause:
-
Insufficient reactivity of the coupling reagent.
-
Steric hindrance preventing complete reaction.
-
Inadequate reaction time or temperature.
Solutions:
-
Recouple: The most direct approach is to perform a second coupling reaction with fresh reagents.[5]
-
Switch to a More Potent Coupling Reagent: If using a standard carbodiimide, switch to a uronium/aminium or phosphonium salt-based reagent.[1]
-
Optimize Reaction Conditions: Increase the reaction time and/or reagent concentration.[1][5]
-
Capping: If recoupling is unsuccessful, cap the unreacted amines to prevent the formation of deletion sequences.[5]
Issue 2: Low Yield of the Final Peptide
Low overall yield of the desired peptide after cleavage and purification can often be traced back to inefficient coupling steps.
Root Cause:
-
Accumulation of incomplete coupling products throughout the synthesis.
-
Formation of deletion peptides due to failed coupling of Allo-thr(tbu)-OH.
Solutions:
-
Employ a More Robust Coupling Strategy from the Outset: For sequences containing Allo-thr(tbu)-OH, proactively use a high-efficiency coupling reagent like HATU or PyBOP and consider double coupling as a standard procedure for this residue.
-
Monitor Coupling Completion: Perform a Kaiser test after the Allo-thr(tbu)-OH coupling step to ensure the reaction has gone to completion before proceeding with the synthesis.
-
Purification Strategy: Be aware that peptides resulting from incomplete coupling will be difficult to separate from the target peptide. An effective capping strategy can simplify this process.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Reactivity | Notes |
| Carbodiimides | DCC, DIC | Low to Moderate | Often require an additive like HOBt to reduce racemization; generally not recommended for highly hindered couplings.[3][4] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | Offer high coupling efficiency with a low risk of racemization.[2][3] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | High to Very High | Very popular for SPPS due to high efficiency and formation of soluble byproducts.[2][4] HATU is often considered one of the most effective for difficult couplings.[1] |
| Immonium-type | COMU | Very High | A newer generation reagent with efficiency comparable to HATU and improved safety profile.[4] |
Experimental Protocols
Protocol 1: Double Coupling of Allo-thr(tbu)-OH using HATU
This protocol outlines a manual double coupling procedure for incorporating Allo-thr(tbu)-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Allo-thr(tbu)-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel
Procedure:
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group, thoroughly wash the resin with DMF.
-
In a separate vessel, pre-activate the Fmoc-Allo-thr(tbu)-OH by dissolving it with HATU and DIPEA in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
Second Coupling:
-
Repeat steps 2 through 5 with a fresh solution of activated Fmoc-Allo-thr(tbu)-OH.
-
After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[1]
Protocol 2: Capping of Unreacted Amines
This protocol describes how to cap unreacted amines after an incomplete coupling step.
Materials:
-
Peptide-resin with unreacted amines
-
Acetic anhydride
-
DIPEA or Pyridine
-
DMF
Procedure:
-
Wash the peptide-resin thoroughly with DMF.
-
Prepare a capping solution of acetic anhydride and DIPEA (or pyridine) in DMF. A common ratio is 10:5:85 (acetic anhydride:DIPEA:DMF).
-
Add the capping solution to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin extensively with DMF (3-5 times).[5]
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: SPPS cycle for Allo-thr(tbu)-OH coupling.
References
Technical Support Center: Minimizing Racemization of allo-Threonine in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical challenge in solid-phase peptide synthesis (SPPS): the minimization of racemization of allo-threonine residues. Racemization, the conversion of a chiral amino acid into a mixture of enantiomers, can lead to the formation of diastereomeric peptide impurities that are difficult to separate and can significantly impact the biological activity of the final peptide.[1][2]
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis and why is it a concern for allo-threonine?
A: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid, leading to a mixture of L- and D-enantiomers.[1] In peptide synthesis, this results in diastereomeric peptides which can be challenging to purify and may exhibit altered biological properties.[1] While all chiral amino acids are susceptible, threonine, along with serine, cysteine, and histidine, is among those prone to this side reaction.[3] The primary mechanism involves the formation of a planar oxazolone (B7731731) intermediate from the activated amino acid, which can be reprotonated from either side, leading to a loss of stereochemical configuration.
Q2: Which factors primarily contribute to the racemization of allo-threonine during SPPS?
A: Several factors during the coupling step can promote racemization:
-
Coupling Reagents: The type of coupling reagent used to activate the carboxylic acid of the incoming amino acid significantly impacts the rate of racemization.
-
Base: The choice and concentration of the base used during coupling can lead to direct α-proton abstraction, causing racemization.
-
Temperature: Higher reaction temperatures can increase the rate of racemization.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates that lead to racemization.
-
Pre-activation Time: Longer pre-activation times for the amino acid can increase the opportunity for oxazolone formation and subsequent racemization.
Q3: Are there specific coupling reagents that are recommended to minimize allo-threonine racemization?
A: Yes, the choice of coupling reagent is critical. Carbodiimide-based reagents like Diisopropylcarbodiimide (DIC) when used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are known to suppress racemization. Onium salts like HBTU and HATU are also effective, especially when used with an additive, as they can reduce the extent of racemization. For particularly sensitive couplings, the use of copper (II) chloride (CuCl2) as an additive with DIC/HOBt has been shown to be highly effective in suppressing epimerization.
Q4: How does the choice of base affect racemization?
A: Strong, sterically unhindered bases can directly abstract the α-proton of the activated amino acid, leading to racemization. For instance, while DIPEA is a commonly used base, in cases with a high risk of racemization, a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine is recommended. Some studies have also shown that using 2,4,6-trimethylpyridine (B116444) (TMP) as a base can significantly reduce epimerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant diastereomeric impurity detected by HPLC after synthesis of an allo-threonine-containing peptide. | Racemization during the coupling of the allo-threonine residue. | 1. Optimize Coupling Reagents: Switch to a lower-racemization coupling cocktail such as DIC/Oxyma or DIC/HOBt. 2. Add a Racemization Suppressant: Include an additive like CuCl₂ in the coupling reaction. 3. Change the Base: Replace DIPEA with a less hindered base like NMM or a weaker base like sym-collidine. 4. Lower the Temperature: Perform the coupling reaction at 0°C. |
| Low coupling efficiency when using milder conditions to prevent racemization. | Slower reaction kinetics due to lower temperature or less activating reagents. | 1. Increase Coupling Time: Extend the reaction time to ensure complete coupling. 2. Use a More Efficient Coupling Reagent Known for Low Racemization: Consider using HATU with a hindered base, but monitor for racemization. 3. Microwave-Assisted Synthesis: Employ microwave energy to accelerate the reaction, which can sometimes be achieved with low rates of racemization. |
| Racemization is still observed even after optimizing coupling conditions. | The protecting group strategy may not be optimal. | While less common for threonine itself, consider if the side-chain protecting group is influencing the electronic environment of the α-carbon. For glycosylated threonine, the type of glycan can have an effect. |
Quantitative Data Summary
The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes representative data on the effect of coupling reagents on the racemization of sensitive amino acids, which can serve as a guide for allo-threonine.
| Amino Acid Derivative | Coupling Reagent/Base | % D-product (Racemization) | Reference |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | >1% (negligible with others) | |
| Fmoc-L-Cys(Trt)-OH | Various reagents | Significant with most except DIC/Oxyma | |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% | |
| Model Peptide Coupling | Carbodiimide + HOBt | D-epimer < 0.1% | |
| Model Peptide Coupling | Carbodiimide + HOBt + Cu²⁺ | D-epimer < 0.1% |
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling Protocol for allo-Threonine
This protocol is designed as a starting point for minimizing racemization during the incorporation of an allo-threonine residue in solid-phase peptide synthesis (SPPS).
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard solution of 20% piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-α-Fmoc-allo-threonine derivative in DMF.
-
Add 3-5 equivalents of Oxyma Pure.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activation mixture to the washed resin.
-
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly sensitive sequences, consider performing the reaction at 0°C.
-
Washing: Wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction.
Protocol 2: CuCl₂-Mediated Coupling for Suppression of Racemization
This protocol is an adaptation for cases where significant racemization is observed and requires more stringent control.
-
Deprotection and Washing: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-α-Fmoc-allo-threonine derivative in DMF.
-
Add 3-5 equivalents of HOBt.
-
Add 1 equivalent of CuCl₂.
-
Add 3-5 equivalents of DIC.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activation mixture to the washed resin.
-
-
Reaction, Washing, and Monitoring: Follow steps 4, 5, and 6 from Protocol 1.
Visualizations
Below are diagrams illustrating key concepts and workflows related to minimizing allo-threonine racemization.
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for minimizing racemization.
References
Technical Support Center: Overcoming Steric Hindrance with H-Allo-thr(tbu)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered amino acid derivative, H-Allo-thr(tbu)-OH, in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is coupling this compound challenging?
A1: The coupling of this compound can be challenging due to significant steric hindrance. This hindrance arises from the combination of the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl and the inherent steric bulk of the threonine backbone. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete couplings.
Q2: What are the common side reactions associated with the incomplete coupling of this compound?
A2: Incomplete coupling of this compound can lead to several undesirable side products, including:
-
Deletion Sequences: The most common issue, where the intended this compound residue is missing from the final peptide sequence.
-
N-terminal Guanidinylation: Some coupling reagents, particularly aminium/uronium salts like HBTU and HATU, can react with the free N-terminal amine if used in excess, leading to a guanidinylated byproduct.[1][2][3]
-
Racemization: While the Fmoc protecting group helps to suppress racemization, prolonged coupling times and elevated temperatures, often employed for difficult couplings, can increase the risk of epimerization at the alpha-carbon.
Q3: Is it necessary to protect the side chain of allo-threonine?
A3: Yes, protection of the hydroxyl group on the allo-threonine side chain is crucial. An unprotected hydroxyl group is nucleophilic and can react with activated amino acids during coupling steps, leading to O-acylation. This results in the formation of branched peptides and difficult-to-separate impurities. The tert-butyl (tBu) group is a common and effective protecting group for this purpose in Fmoc-based solid-phase peptide synthesis (SPPS).[4]
Q4: Which analytical techniques are best for identifying issues with this compound incorporation?
A4: A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (LC-MS) is the most effective approach. RP-HPLC can separate the desired peptide from deletion sequences and other impurities, while mass spectrometry provides the molecular weights of these components, confirming their identities.[4]
Troubleshooting Guides
Problem 1: Incomplete or Failed Coupling of this compound
Symptom:
-
Positive Kaiser test (blue/purple beads) after the coupling step, indicating free primary amines.
-
LC-MS analysis of the crude peptide shows a significant peak corresponding to the deletion sequence.
Solutions:
-
Optimize the Coupling Reagent: Standard coupling reagents may not be efficient enough for this compound. Switch to a more potent activating agent known to be effective for sterically hindered amino acids. See Table 1 for a comparison of recommended reagents.
-
Increase Reagent Equivalents and Extend Coupling Time: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents). Double the coupling time (e.g., from 1-2 hours to 2-4 hours) or perform a second coupling (double coupling).
-
Elevate the Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-45°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of racemization. Microwave-assisted peptide synthesis can also be beneficial for difficult couplings.
-
Incorporate Additives: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can enhance coupling efficiency and suppress side reactions.
-
Solvent Selection: Ensure that all reagents are fully dissolved. N-Methyl-2-pyrrolidone (NMP) is often a better solvent than N,N-dimethylformamide (DMF) for dissolving protected amino acids and can help disrupt peptide aggregation.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Example Reagents | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Advantages | Disadvantages |
| Carbodiimides | DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation. | Slower reaction rates, potential for N-acylurea formation. |
| Aminium/Uronium Salts | HBTU, HCTU | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. | Potential for guanidinylation if used in excess. |
| Aminium/Uronium Salts (Guanidinium-type) | HATU, HDMC | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization. | Higher cost, potential for guanidinylation. |
| Phosphonium Salts | PyBOP, PyAOP | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |
| Immonium/Uronium Salts (Oxyma-based) | COMU | 20 - 45 | > 99.5 | High coupling efficiency comparable to HATU, improved safety and solubility profile. |
Table 1. Comparison of common coupling reagents for sterically hindered amino acids. Data is generalized and may vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Allo-thr(tbu)-OH using HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Allo-thr(tbu)-OH (3 equivalents, ~0.3 mmol) and HATU (2.9 equivalents, ~0.29 mmol) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, ~0.6 mmol) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. A color change may be observed.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling.
-
If the Kaiser test is negative (yellow beads), proceed to washing. Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
If the Kaiser test is positive (blue/purple beads), perform a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.
-
Visualizations
Logical Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Signaling Pathway of Peptide Bond Formation
Caption: Generalized pathway of peptide bond formation in SPPS.
References
preventing side reactions during tBu deprotection of allo-threonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent side reactions during the tert-butyl (tBu) deprotection of allo-threonine residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the tBu deprotection of allo-threonine?
The primary side reactions encountered during the acid-mediated (e.g., Trifluoroacetic Acid - TFA) deprotection of tBu-protected allo-threonine are:
-
Re-alkylation by the tBu cation: The liberated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues in the peptide sequence. Common targets include the indole (B1671886) side chain of Tryptophan (Trp) and the thiol of Cysteine (Cys), leading to undesired t-butylated byproducts.[1] Methionine (Met) can also be susceptible to alkylation.
-
Incomplete Deprotection: The tBu ether on the allo-threonine side chain may not be completely cleaved, resulting in a mix of protected and deprotected product. This can be due to insufficient acid strength, short reaction times, or steric hindrance.[1] Peptides containing Ser(tBu) or Thr(tBu) may require higher concentrations of TFA for complete removal.[1]
-
Dehydration (β-elimination): The allo-threonine residue can undergo acid-catalyzed dehydration to form a dehydroamino acid derivative. The proximity of the hydroxyl and amino groups in the allo configuration may influence the propensity for this side reaction.
-
O-Sulfonation: In peptides also containing Arginine protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), O-sulfonation of the newly deprotected threonine hydroxyl group can occur if scavengers are absent.[2]
Q2: What is the role of scavengers in tBu deprotection?
During acid-mediated deprotection, a reactive tert-butyl cation (tBu+) is generated.[1] This cation can alkylate nucleophilic side chains, leading to undesired byproducts. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or quench these reactive cations, thus preventing side reactions.
Q3: How do I choose the right scavengers for my peptide containing allo-threonine?
The choice of scavenger depends on the amino acid composition of your peptide. A standard "scavenger cocktail" is often used to protect multiple sensitive residues.
-
Triisopropylsilane (TIS): A very effective scavenger for the tBu cation. It works by reducing the cation to isobutane.
-
Water (H₂O): Often used in small percentages (2.5-5%) to hydrolyze tBu cations.
-
Thioanisole (B89551): Effective at trapping tBu cations and can also help accelerate the removal of Arg(Pmc/Mtr) groups.
-
Ethanedithiol (EDT): A thiol-based scavenger particularly useful for protecting Cysteine residues from re-alkylation.
-
Phenol or m-Cresol: Can act as scavengers for tBu cations.
For a peptide containing allo-threonine and other sensitive residues like Trp or Cys, a common cocktail would be TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . If Arg(Pmc/Mtr) is present, the addition of thioanisole is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the tBu deprotection of allo-threonine.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient TFA concentration. | 1. Increase the TFA concentration in the cleavage cocktail to 95%. |
| (Mass spec shows mass of peptide + tBu) | 2. Insufficient reaction time. | 2. Extend the deprotection time. Monitor the reaction progress by taking small aliquots over time and analyzing by HPLC/LC-MS. For sterically hindered residues, up to 4 hours may be required. |
| 3. Low reaction temperature. | 3. Ensure the reaction is carried out at room temperature, as lower temperatures slow down the deprotection rate. | |
| Presence of tBu adducts | 1. Absence or insufficient amount of scavengers. | 1. Always use a scavenger cocktail. A standard mixture is TFA/TIS/H₂O (95:2.5:2.5). |
| (Mass spec shows mass of peptide + 56 Da) | 2. Highly sensitive residues (Trp, Cys, Met) in the sequence. | 2. For Trp-containing peptides, add EDT to the scavenger cocktail. For Cys-containing peptides, consider a cocktail with thioanisole and DMS. |
| Presence of dehydrated product | 1. Acid-catalyzed β-elimination of the allo-threonine side chain. | 1. Perform the deprotection at a lower temperature (e.g., 4 °C) to minimize this side reaction, though this will require a longer reaction time. |
| (Mass spec shows mass of peptide - 18 Da) | 2. Prolonged exposure to strong acid. | 2. Minimize the deprotection time by monitoring the reaction closely and stopping it as soon as the tBu group is cleaved. |
| Presence of sulfonated product | 1. Peptide contains Arg(Pmc/Mtr) and scavengers were not used. | 1. When deprotecting peptides with Arg(Pmc/Mtr), it is crucial to use scavengers like thioanisole to prevent the transfer of the sulfonyl group to hydroxyl residues like allo-threonine. |
| (Mass spec shows mass of peptide + 80 Da) |
Quantitative Data
The following table summarizes the effectiveness of different scavenger cocktails in minimizing the S-t-butylation of a model cysteine-containing peptide, which is a common side reaction due to the tBu cation. While this data is for cysteine, it illustrates the importance and efficacy of scavengers in trapping the tBu cation that is also generated during allo-threonine deprotection.
| Cleavage Cocktail Composition (v/v) | Scavenger(s) | S-t-butylation (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | TIS, H₂O | ~15-20% |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | TIS, H₂O, Thioanisole | ~9% |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | TIS, H₂O, DMS | ~10% |
| TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (85:2.5:2.5:5:5) | TIS, H₂O, Thioanisole, DMS, DTT | <5% |
| Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC. |
Experimental Protocols
Standard Protocol for tBu Deprotection
This protocol is suitable for most peptides containing acid-labile tBu protecting groups, including allo-Thr(tBu).
-
Resin Preparation: Wash the peptide-resin with Dichloromethane (DCM) (3 x 5 mL per 100 mg resin) and allow it to drain completely.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For a standard deprotection, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Use approximately 1-2 mL of cocktail per 100 mg of resin.
-
Deprotection Reaction: Add the cleavage cocktail to the peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Isolation: A white precipitate of the crude peptide should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to confirm complete deprotection and identify any side products.
Visualizations
Reaction Pathways
Caption: Key pathways during acid-catalyzed tBu deprotection of allo-threonine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for tBu deprotection of allo-threonine.
References
Technical Support Center: Aspartimide Formation in Peptides Containing Allo-Threonine
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing aspartimide formation, a common side reaction in solid-phase peptide synthesis (SPPS), with a specific focus on peptides containing allo-threonine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing Asp-allo-Thr sequences and provides actionable solutions.
Q1: I am observing a significant side product with the same mass as my target peptide containing an Asp-allo-Thr sequence. Could this be due to aspartimide formation?
A1: Yes, it is highly likely that you are observing byproducts resulting from aspartimide formation. This side reaction is mass-neutral, meaning the resulting impurities (α- and β-peptides, and their D/L isomers) will have the same mass as your target peptide, making them difficult to detect by mass spectrometry alone.[1] The presence of an Asp residue followed by a less sterically hindered amino acid like glycine, or a residue with a side chain that can influence the backbone conformation, such as threonine and its diastereomer allo-threonine, makes the sequence particularly susceptible to this side reaction.[2][3] Chromatographic analysis, such as HPLC, will often show multiple peaks eluting close to the main product peak.
Q2: My peptide sequence is Asp-allo-Thr, and I am using standard Fmoc-SPPS conditions (20% piperidine (B6355638) in DMF). What are the primary causes of aspartimide formation in this context?
A2: The primary cause is the base-catalyzed intramolecular cyclization of the aspartic acid residue.[2][3] During the Fmoc-deprotection step, the piperidine deprotonates the backbone amide nitrogen of the amino acid C-terminal to the aspartate (in your case, allo-threonine). This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the aspartate to form a five-membered succinimide (B58015) ring, the aspartimide intermediate. This intermediate is unstable and can hydrolyze to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization at the α-carbon of the aspartic acid. Standard Fmoc deprotection conditions using a strong base like piperidine are known to promote this side reaction.
Q3: I suspect aspartimide formation. What immediate steps can I take to mitigate this issue in my current synthesis?
A3: To immediately reduce the extent of aspartimide formation, you can modify the Fmoc-deprotection conditions. Here are a few options:
-
Use a weaker base: Replacing 20% piperidine with a weaker base like 50% piperazine (B1678402) in DMF can significantly suppress aspartimide formation.
-
Add an acidic additive: The addition of a weak acid to the piperidine solution can temper its basicity and reduce the rate of aspartimide formation. Adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution has been shown to be effective.
-
Reduce deprotection time and temperature: Prolonged exposure to basic conditions and elevated temperatures increase the likelihood of aspartimide formation. Minimizing the Fmoc deprotection time to the minimum required for complete removal and performing the synthesis at room temperature or below can be beneficial.
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding long-term strategies to prevent aspartimide formation when working with Asp-allo-Thr sequences.
Q1: What are the most effective long-term strategies to completely avoid aspartimide formation in sequences containing Asp-allo-Thr?
A1: The most effective strategies involve protecting the site of the side reaction. This can be achieved through:
-
Backbone Protection: This is considered one of the most robust methods to completely prevent aspartimide formation. By introducing a protecting group on the backbone amide nitrogen of the residue following the aspartic acid (allo-threonine in this case), the initial deprotonation step required for cyclization is blocked. The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group. You can use a pre-formed dipeptide building block, such as Fmoc-Asp(OR)-allo-Thr(Dmb)-OH, in your synthesis.
-
Pseudoproline Dipeptides: When the residue following aspartic acid is a serine or threonine, a pseudoproline dipeptide can be used. These building blocks introduce a temporary oxazolidine (B1195125) ring that protects the backbone amide, thus preventing aspartimide formation. For an Asp-allo-Thr sequence, you would use an Fmoc-Asp-Thr(ΨMe,Mepro)-OH dipeptide.
Q2: How do side-chain protecting groups on the aspartic acid influence aspartimide formation?
A2: The choice of the side-chain protecting group for the aspartic acid residue has a significant impact. Standard protecting groups like tert-butyl (OtBu) offer some steric hindrance, but often not enough to prevent the side reaction in susceptible sequences.
-
Bulky Protecting Groups: Employing sterically bulkier protecting groups on the aspartate side chain can physically block the nucleophilic attack of the backbone amide. Examples of such groups include 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Tpe). Studies have shown that increasing the steric bulk of the side chain protecting group can effectively reduce aspartimide formation. For instance, replacing a benzyl (B1604629) ester with a cyclohexyl ester on the aspartyl side chain was shown to significantly decrease aspartimide formation.
Q3: Are there alternative coupling reagents that can help minimize this side reaction?
A3: While the primary cause is the base-catalyzed reaction during Fmoc deprotection, the overall synthetic strategy, including coupling, can have an influence. However, modifications to the deprotection step are generally more impactful for preventing this specific side reaction. The choice of coupling reagent is more critical for preventing racemization and ensuring efficient peptide bond formation. For difficult couplings, which can be the case with sterically hindered residues or protected backbones, using efficient coupling reagents like HATU or HCTU is recommended.
Quantitative Data Summary
The following table summarizes the impact of different strategies on the formation of aspartimide-related byproducts.
| Strategy | Model Sequence | Condition | % Aspartimide Formation | Reference |
| Protecting Group | Glu-Asp(OBzl)-Gly-Thr | HF-anisole (9:1), 0°C | High (Rate: 73.6 x 10⁻⁶ s⁻¹) | |
| Protecting Group | Glu-Asp(OcHex)-Gly-Thr | HF-anisole (9:1), 0°C | Low (Rate: ~24.5 x 10⁻⁶ s⁻¹) | |
| Protecting Group | Glu-Asp(OcHex)-Gly-Thr | Diisopropylethylamine, 24h | 0.3% | |
| Protecting Group | Glu-Asp(OBzl)-Gly-Thr | Diisopropylethylamine, 24h | ~51% | |
| Fmoc Deprotection | Scorpion Toxin II model | Prolonged basic treatment | 27% with Asp(OtBu)-Cys(Acm) | |
| Fmoc Deprotection | Scorpion Toxin II model | Prolonged basic treatment | 5.5% with Asp(OtBu)-Cys(Trt) |
Experimental Protocols
Protocol 1: Fmoc-Deprotection using Piperazine
-
Reagent Preparation: Prepare a solution of 50% piperazine in N,N-dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the 50% piperazine solution to the resin.
-
Reaction: Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Confirmation: Perform a Kaiser test to confirm the completion of the deprotection.
Protocol 2: Incorporation of a Dmb-Protected Dipeptide
-
Dipeptide: Use a commercially available Fmoc-Asp(OR)-allo-Thr(Dmb)-OH dipeptide. 'OR' represents a suitable side-chain protecting group for the aspartic acid.
-
Activation: Dissolve the dipeptide (2 eq.), a coupling reagent such as HATU (1.95 eq.), and an activator base such as DIPEA (4 eq.) in DMF.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Subsequent Steps: Proceed with the standard Fmoc-SPPS protocol for the next amino acid coupling. The Dmb group is stable to the basic conditions of Fmoc removal and is cleaved during the final acidolytic cleavage from the resin.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Workflow for selecting a strategy to prevent aspartimide formation.
References
Technical Support Center: Managing O-Sulfonation of tBu-Protected Threonine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the O-sulfonation side reaction on threonine residues protected with a tert-butyl (tBu) group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is O-sulfonation of threonine and when does it occur?
A1: O-sulfonation is an undesired side reaction where a sulfo group (SO₃) is covalently attached to the hydroxyl side chain of a threonine residue, forming a threonine-O-sulfate ester.[1][2][3] This modification is particularly observed during the final cleavage and deprotection step in Fmoc-based solid-phase peptide synthesis, especially when using strong acids like trifluoroacetic acid (TFA).[1][3]
Q2: What is the primary cause of O-sulfonation on tBu-protected threonine?
A2: The primary cause of O-sulfonation is the presence of sulfonyl-based protecting groups on other amino acid residues in the peptide sequence, most commonly arginine protected with Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). During TFA-mediated cleavage, these protecting groups are removed, generating reactive sulfonyl cations that can then modify the unprotected hydroxyl group of threonine. The tBu group of threonine is concomitantly removed by the acid, exposing the hydroxyl group to sulfonation.
Q3: Why is O-sulfonation a problem in peptide synthesis?
A3: O-sulfonation is problematic as it leads to a heterogeneous final product, complicating purification and reducing the overall yield of the desired peptide. The sulfonated peptide will have a different mass and charge, which can alter its biological activity and physicochemical properties. Furthermore, the O-sulfate ester bond is acid-labile, which can lead to its partial or complete loss during purification, further contributing to product heterogeneity.
Q4: How can I detect if O-sulfonation has occurred in my peptide?
A4: O-sulfonation can be detected using various analytical techniques. The most common method is mass spectrometry (MS), where a mass shift of +80 Da (the mass of SO₃) will be observed for the modified peptide. Tandem mass spectrometry (MS/MS) can be used to confirm the modification and pinpoint the location to a specific threonine residue. Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also be employed for structural elucidation of the sulfonated peptide.
Q5: Are serine residues also susceptible to this side reaction?
A5: Yes, serine, another hydroxy amino acid, is also susceptible to O-sulfonation under the same conditions as threonine.
Troubleshooting Guide
Issue: Mass spectrometry analysis of my purified peptide shows a +80 Da adduct, suggesting O-sulfonation of a threonine residue.
This guide will help you diagnose the potential causes and provide solutions to mitigate this side reaction in future syntheses.
Step 1: Identify the Source of Sulfonation
The logical workflow below will help you pinpoint the likely cause of the O-sulfonation.
Caption: Troubleshooting workflow for identifying the cause of O-sulfonation.
Step 2: Implement Preventative Measures
Based on the diagnosis from Step 1, implement the following solutions for your next synthesis.
The most effective way to prevent O-sulfonation is to use a cleavage cocktail containing scavengers that can "trap" the reactive sulfonyl species.
-
Problem: Standard scavengers like triisopropylsilane (B1312306) (TIS) and water are not effective at quenching the sulfonyl cations generated from Pmc or Mtr cleavage.
-
Solution: Incorporate sulfur-containing scavengers into your TFA cleavage cocktail. A mixture of thioanisole (B89551) and thiocresol has been shown to be highly efficient in suppressing sulfonation.
The diagram below illustrates the protective mechanism of scavengers.
Caption: Mechanism of O-sulfonation and its prevention by scavengers.
If O-sulfonation remains a persistent issue, consider using an arginine derivative with a different protecting group for future syntheses.
-
Recommendation: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is generally less prone to causing sulfonation side reactions compared to Pmc and Mtr.
Experimental Protocols & Data
Recommended Cleavage Protocol to Minimize O-Sulfonation
This protocol is recommended for peptides containing Arg(Pmc) or Arg(Mtr) along with Thr(tBu) or Ser(tBu).
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Thioanisole
-
Thiocresol
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-bound resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail (see table below for composition). A commonly used effective mixture is TFA/thioanisole/thiocresol (e.g., 90:5:5 v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using standard methods (e.g., reverse-phase HPLC).
Quantitative Comparison of Cleavage Cocktails
While specific yields can be sequence-dependent, the following table summarizes the expected outcomes with different scavenger compositions based on literature reports.
| Cleavage Cocktail Composition (v/v/v) | Scavenger Type | Expected O-Sulfonation Level | Efficacy in Suppression |
| 95% TFA / 5% H₂O | Standard | High | Poor |
| 95% TFA / 5% TIS | Standard | High | Poor |
| 90% TFA / 5% Thioanisole / 5% Thiocresol | Sulfur-containing | Low to negligible | High |
| 90% TFA / 5% Thioanisole / 5% EDT | Sulfur-containing | Low | High |
EDT: ethanedithiol, TIS: triisopropylsilane
Note: The use of a scavenger cocktail containing thioanisole/thiocresol is the most effective method reported for suppressing the sulfonation of arginine residues and, by extension, the O-sulfonation of hydroxyl-containing amino acids. If the sulfonated peptide has already been formed, it is possible to remove the sulfo group enzymatically using an arylsulfate-sulfohydrolase, although this adds significant complexity to the workflow.
References
- 1. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific sulfonation of tyrosine, tryptophan and hydroxy-amino acids in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Times for Sterically Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids during peptide synthesis.
Troubleshooting Guide
Issue: Low or no coupling efficiency for a sterically hindered residue.
Possible Cause: The steric bulk of the amino acid's side chain or the growing peptide chain is physically obstructing the formation of the peptide bond. Standard coupling reagents may not be sufficiently reactive to overcome this hindrance.[1][2]
Solution:
-
Switch to a more potent coupling reagent: For difficult couplings, aminium/uronium salts like HATU, HBTU, or HCTU, or phosphonium (B103445) salts like PyBOP and PyAOP are generally more effective than standard carbodiimide (B86325) reagents like DCC or DIC.[1][3] Reagents that form highly reactive OAt or Oxyma esters, such as HATU and COMU, are often preferred for challenging couplings.[1][3]
-
Increase Reaction Time and Temperature: Extending the coupling time, in some cases even overnight, can help improve yields.[2] A moderate increase in temperature can also help overcome the activation energy barrier; however, this should be done with caution as it can increase the risk of racemization.[2]
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[1] This is a common strategy for difficult residues like Arginine.[4]
-
Utilize Acyl Fluorides for Extremely Hindered Couplings: For exceptionally challenging residues like α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride (B91410) can be an effective strategy.[1][5]
Issue: Significant racemization is observed for the coupled amino acid.
Possible Cause: The activation of the carboxylic acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization, especially in the presence of a base.[6] The choice of coupling reagent, additive, and base can significantly influence the extent of racemization.[6][7]
Solution:
-
Use a Low-Racemization Coupling Reagent and Additive:
-
When using carbodiimides (DIC, DCC), the addition of a nucleophilic agent like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial to suppress racemization.[6] HOAt and Oxyma-based additives are often more effective than HOBt.[6][8]
-
Onium salts like HBTU and HATU are generally considered "low-racemization" reagents.[6] COMU has also demonstrated a very low tendency for racemization.[6]
-
-
Optimize the Base: The strength and steric hindrance of the base used can impact racemization. If high levels of racemization are observed with a common base like DIPEA, consider switching to a more sterically hindered and weaker base such as sym-collidine, especially for sensitive amino acids like Cysteine.[6]
-
Consider Additives for Sensitive Residues: For segment coupling involving Cysteine, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[6]
Frequently Asked Questions (FAQs)
Q1: Why are standard carbodiimide coupling reagents like DCC and DIC often ineffective for sterically hindered amino acids?
A1: Carbodiimide reagents like DCC and DIC are often not reactive enough to facilitate peptide bond formation when bulky side chains are present.[1][9] The steric hindrance slows down the reaction, allowing for side reactions and incomplete coupling to occur.[10] More potent in-situ activating reagents are necessary to form a highly reactive intermediate that can overcome this steric barrier.[1]
Q2: What are the most effective coupling reagents for α,α-disubstituted amino acids like Aib?
A2: For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH is a very effective strategy.[1][5] Coupling reagents like HATU and PyAOP are also highly efficient for these challenging residues.[3][9]
Q3: When should I consider performing a double coupling?
A3: A double coupling should be considered when synthesizing peptides containing known difficult or sterically hindered amino acids, such as Arginine, or when monitoring indicates an incomplete reaction after the initial coupling.[1][4] It is a strategy to help drive the reaction to completion and improve the purity of the final peptide.[4]
Q4: Can the solvent affect the coupling of sterically hindered amino acids?
A4: Yes, the choice of solvent can influence the outcome. While DMF is a common solvent for solid-phase peptide synthesis, for hydrophobic sequences that are prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a better choice as it can improve the solvation of the growing peptide chain.[11]
Q5: What is "capping" and when should it be used?
A5: Capping is a process used to terminate peptide chains that have failed to couple by acetylating the unreacted N-terminal amine.[2] This is done using a capping solution, typically acetic anhydride (B1165640) and a base like pyridine (B92270) or DIPEA in DMF.[2] Capping prevents the formation of deletion sequences, which can be difficult to separate from the desired peptide during purification. It is recommended after a difficult coupling step where incomplete reaction is suspected.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids
| Coupling Reagent | Additive | Base | Typical Reaction Time | Yield | Racemization |
| DIC | HOBt | - | Longer than onium salts | Variable, can be low | Significant without additive |
| DIC | HOAt | - | Longer than onium salts | Moderate to Good | Lower than HOBt |
| HBTU | (internal HOBt) | DIPEA | 6 minutes to 1 hour | Good | Low with HOBt |
| HATU | (internal HOAt) | DIPEA | 30 minutes to several hours | High to Excellent | Very Low |
| PyBOP | (internal HOBt) | DIPEA | 1-3 hours | High | Low |
| COMU | (internal Oxyma) | DIPEA | Comparable to HATU | High to Excellent | Very Low |
Note: Reaction conditions and outcomes can vary significantly based on the specific amino acid sequence and other experimental parameters.[8][10]
Experimental Protocols
Protocol 1: Standard Coupling of a Hindered Amino Acid using HATU
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).[10]
-
Activation Mixture: In a separate vessel, dissolve the N-protected sterically hindered amino acid (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents).[10]
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the resin.[1]
-
Reaction: Agitate the mixture at room temperature for 45 minutes to several hours. The reaction progress can be monitored using a qualitative test like the ninhydrin (B49086) test.[10][12]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM).[1]
Protocol 2: Double Coupling for a Particularly Difficult Residue
-
First Coupling: Follow steps 1-6 of Protocol 1.
-
Second Coupling: Repeat steps 2-6 of Protocol 1 with a fresh solution of the activated amino acid.[1]
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[1]
Protocol 3: Coupling using Acyl Fluoride for Extremely Hindered Amino Acids
-
Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent). Add a fluorinating agent (e.g., TFFH). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1][5]
-
Coupling: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[1]
-
Reaction: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.[1]
-
Washing: Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Fmoc-Allo-Thr(tBu)-OH Coupling Strategies
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Fmoc-Allo-Thr(tBu)-OH, a sterically hindered amino acid that often requires specialized coupling strategies.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Allo-Thr(tBu)-OH considered a "difficult" amino acid to couple in SPPS?
Fmoc-Allo-Thr(tBu)-OH is challenging to couple due to steric hindrance. Like other β-branched amino acids (e.g., Val, Ile, Thr), the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl group, combined with the stereochemistry of the allo-isomer, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide.[1]
Q2: What is a double coupling strategy and why is it recommended for Fmoc-Allo-Thr(tBu)-OH?
A double coupling strategy involves performing the coupling reaction twice for the same amino acid before moving on to the next step in the synthesis. This approach is highly recommended for difficult amino acids like Fmoc-Allo-Thr(tBu)-OH because it significantly increases the probability of achieving a complete reaction. The first coupling reaction may acylate a majority of the available N-terminal amines, and the second coupling reaction then targets the remaining, more sterically hindered sites. This leads to a higher overall coupling efficiency and a purer final peptide product.[2][3]
Q3: Which coupling reagents are most effective for the double coupling of Fmoc-Allo-Thr(tBu)-OH?
Onium salt-based coupling reagents are generally preferred for sterically hindered amino acids due to their high reactivity. For Fmoc-Allo-Thr(tBu)-OH, the following reagents are recommended:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the most efficient coupling reagent for difficult couplings, including β-branched amino acids. Studies have shown that a double coupling strategy with HATU activation can lead to complete incorporation of Fmoc-Thr(tBu)-OH.[2]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective coupling reagent, though slightly less reactive than HATU.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent suitable for hindered couplings.
While carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) can be used, they are generally slower and may be less effective for such a challenging amino acid.
Q4: How can I monitor the completeness of the coupling reaction?
The Kaiser test (or ninhydrin (B49086) test) is a reliable qualitative method to detect the presence of free primary amines on the peptide-resin.[4]
-
Positive Result (Blue/Purple Beads): Indicates the presence of free amines, meaning the coupling reaction is incomplete. A second coupling is necessary.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting a complete coupling reaction.
It is crucial to perform a Kaiser test after the first coupling to determine if the second coupling is necessary and again after the second coupling to confirm completion before proceeding to the next Fmoc deprotection step.
Troubleshooting Guide: Incomplete Coupling of Fmoc-Allo-Thr(tBu)-OH
This guide addresses common issues encountered during the incorporation of Fmoc-Allo-Thr(tBu)-OH using a double coupling strategy.
| Problem | Potential Cause | Recommended Solution |
| Kaiser test is still positive after the first coupling. | Steric Hindrance: This is the most common cause for incomplete coupling of β-branched amino acids. | Proceed with the second coupling as planned. This is the intended purpose of the double coupling strategy. |
| Low Reagent Concentration: Insufficient concentration of the amino acid and coupling reagents can slow down the reaction. | Ensure that the concentration of the Fmoc-Allo-Thr(tBu)-OH and coupling reagents is adequate (typically 3-5 equivalents relative to the resin loading). | |
| Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking access to the N-terminus. | Wash the resin with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) before the coupling step to disrupt secondary structures. | |
| Kaiser test is still positive after the second coupling. | Severe Steric Hindrance/Aggregation: The coupling site may be extremely difficult to access due to the surrounding peptide sequence and secondary structure formation. | Option 1 (Recouple): Perform a third coupling, potentially with a different, more powerful coupling reagent (e.g., switch from HBTU to HATU) or for an extended reaction time (e.g., 4-12 hours).Option 2 (Capping): If the deletion of this single amino acid is acceptable for the final application, cap the unreacted N-terminal amines with acetic anhydride (B1165640) to prevent the formation of further deletion sequences. |
| Degraded Reagents: The amino acid or coupling reagents may have degraded due to improper storage. | Use fresh, high-quality Fmoc-Allo-Thr(tBu)-OH and coupling reagents. | |
| Low purity of the final peptide with significant deletion sequences. | Ineffective Coupling Strategy: A single coupling approach was used for this difficult amino acid. | Always employ a double coupling strategy for Fmoc-Allo-Thr(tBu)-OH and other sterically hindered residues. |
| Sub-optimal Coupling Reagent: The chosen coupling reagent was not sufficiently reactive for this specific coupling. | Switch to a more powerful coupling reagent such as HATU for subsequent syntheses. | |
| False Negative Kaiser Test: In some cases, especially with highly aggregated peptides, the Kaiser test can be misleading. | Perform a small-scale test cleavage and analyze the crude product by HPLC-MS at intermediate stages of the synthesis to confirm the incorporation of difficult residues. |
Data Presentation: Coupling Reagent Performance
The following table summarizes the expected performance of common coupling reagents for the incorporation of sterically hindered amino acids like Fmoc-Allo-Thr(tBu)-OH. The efficiencies are based on general observations in SPPS, with a double coupling strategy assumed to significantly improve the outcome.
| Coupling Reagent | Activation Method | Typical Reaction Time (per coupling) | Expected Efficiency (Single Coupling) | Expected Efficiency (Double Coupling) |
| HATU/DIPEA | Uronium/Aminium Salt | 20 - 45 min | 95 - 99% | >99.5% |
| HBTU/DIPEA | Uronium/Aminium Salt | 30 - 60 min | 90 - 98% | >99% |
| PyBOP/DIPEA | Phosphonium Salt | 30 - 60 min | 90 - 98% | >99% |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 85 - 95% | >98% |
Note: Efficiency can be sequence-dependent. Data is extrapolated from studies on sterically hindered amino acids. A double coupling strategy is strongly recommended to achieve higher efficiencies.
Experimental Protocols
Protocol 1: Standard Double Coupling for Fmoc-Allo-Thr(tBu)-OH using HATU
This protocol is recommended as the default procedure for incorporating Fmoc-Allo-Thr(tBu)-OH.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 100-200 mesh) in DMF for at least 1 hour.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-Allo-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.
-
Wash the resin with DMF (3-5 times).
-
-
Monitoring:
-
Perform a Kaiser test. If the result is negative (yellow beads), the coupling is complete, and you may proceed to the next Fmoc deprotection. If the result is positive (blue/purple beads), proceed with the second coupling.
-
-
Second Coupling (if necessary):
-
Repeat steps 2.1 to 2.4 with a fresh solution of activated Fmoc-Allo-Thr(tBu)-OH.
-
Wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times).
-
-
Final Confirmation:
-
Perform a final Kaiser test to ensure the absence of free primary amines before proceeding with the synthesis.
-
Visualizations
Caption: Workflow for the double coupling of Fmoc-Allo-Thr(tBu)-OH.
Caption: Troubleshooting logic for incomplete Fmoc-Allo-Thr(tBu)-OH coupling.
References
Technical Support Center: Deprotection of H-Allo-thr(tbu)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of scavengers for the deprotection of H-Allo-thr(tbu)-OH. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the deprotection of this compound?
A1: The primary challenge during the acid-catalyzed deprotection of the tert-butyl (tBu) ether on the side chain of allo-threonine is the formation of reactive tert-butyl cations.[1][2] This deprotection is typically achieved using a strong acid like trifluoroacetic acid (TFA). The generated tert-butyl cations are electrophilic and can lead to unwanted side reactions by alkylating nucleophilic residues within your peptide sequence.[2][3]
Q2: Which amino acid residues are particularly susceptible to alkylation by tert-butyl cations?
A2: Amino acid residues with nucleophilic side chains are most vulnerable to tert-butylation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to modification.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][2]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butyl cysteine.[2][4]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[2][5]
Q3: What are scavengers and how do they prevent these side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection cocktail (cleavage mixture).[2][3] They act by trapping, or "scavenging," the reactive tert-butyl cations before they can react with and modify the sensitive amino acid residues in your peptide.[1][2] Scavengers are typically used in excess to ensure they preferentially react with the carbocations.
Q4: How do I choose the right scavenger or scavenger cocktail for my peptide containing this compound?
A4: The choice of scavenger depends on the amino acid composition of your peptide. A common and effective approach is to use a scavenger cocktail that can protect a variety of sensitive residues. For most sequences, a mixture of TFA/Triisopropylsilane (TIS)/Water is sufficient.[6] However, for peptides containing residues like Cysteine, Methionine, or Tryptophan, more complex mixtures are recommended.
Troubleshooting Guides
Issue 1: Incomplete deprotection of the tBu group.
-
Possible Cause: Insufficient acid concentration, reaction time, or temperature.[2]
-
Solution:
-
Ensure you are using a sufficiently high concentration of TFA (typically 95% in the cleavage cocktail).
-
Increase the reaction time. Deprotection can take from 2 to 4 hours, and in some cases, longer reaction times may be necessary.[2][6]
-
Gently agitate the reaction mixture to ensure proper mixing.[2]
-
Monitor the deprotection by HPLC to determine the optimal reaction time.
-
Issue 2: Observation of unexpected peaks in HPLC or Mass Spectrometry analysis of the crude peptide.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by tert-butyl cations due to inadequate scavenging.[2] A mass increase of 56 Da in your mass spectrometry data can indicate tert-butylation.[1]
-
Solution:
-
Incorporate a suitable scavenger or scavenger cocktail into your cleavage reagent. The choice of scavenger should be guided by the specific sensitive residues present in your peptide (see table below).[2]
-
For peptides with multiple sensitive residues, a universal cleavage mixture like Reagent K is often effective.
-
Issue 3: Oxidation of sensitive residues like Methionine or Tryptophan.
-
Possible Cause: The acidic conditions of deprotection can sometimes lead to oxidation.
-
Solution:
-
For Methionine-containing peptides, adding a reducing agent like dithiothreitol (B142953) (DTT) to the cleavage mixture can help prevent oxidation.[7]
-
For Tryptophan-containing peptides, ethanedithiol (EDT) is effective in preventing acid-catalyzed oxidation.
-
Data Presentation: Scavenger Selection Guide
The following table summarizes common scavengers and their primary targets. Note that many scavenger cocktails combine these reagents to provide broad-spectrum protection.
| Scavenger | Target Residues & Rationale | Common Cocktail & Concentration |
| Triisopropylsilane (TIS) | Primarily scavenges trityl groups but is also effective against tert-butyl cations.[4][8] | TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[6] |
| Water (H₂O) | An effective scavenger for tert-butyl cations.[4][8] | TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[6] |
| Ethanedithiol (EDT) | Excellent scavenger for t-butyl cations; helps remove trityl groups from Cysteine and prevents Tryptophan oxidation.[6] | Often included in cocktails like Reagent K. |
| Thioanisole | Effective in preventing S-alkylation of Methionine and can also protect Tryptophan.[2] | Used in cocktails like Reagent K. |
| Phenol | Acts as a scavenger for carbocations. | A component of Reagent K.[6] |
| Reagent K | A universal, potent scavenger cocktail for peptides with multiple sensitive residues. | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) |
Experimental Protocols
General Protocol for tBu Deprotection using a Standard Scavenger Cocktail
This protocol is a general guideline and may need to be optimized for your specific peptide.
-
Resin Preparation: If your peptide is on a solid support, ensure the resin is washed and dried.
-
Prepare the Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail. For a general-purpose cocktail, mix Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v). Prepare the cocktail fresh before use.[6]
-
Deprotection Reaction: Add the cleavage cocktail to the resin-bound peptide or the protected peptide. Use enough cocktail to ensure the peptide or resin is fully submerged. Gently agitate the mixture at room temperature for 2-4 hours.[2]
-
Work-up:
-
Filter the resin and wash it with a small volume of fresh TFA.[2]
-
Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether.[2]
-
Collect the precipitated peptide by centrifugation and wash it with cold ether to remove the scavengers and cleaved protecting groups.[2]
-
Dry the peptide under vacuum.
-
Visualizations
Diagram 1: General Workflow for this compound Deprotection
References
Validation & Comparative
A Comparative Guide to H-Allo-thr(tbu)-OH and H-Thr(tbu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of amino acid derivatives is a critical determinant of the final peptide's purity, yield, and biological activity. Threonine, with its two chiral centers, presents a unique case with its diastereomer, allothreonine. This guide provides a comprehensive comparison of O-tert-butyl protected L-allothreonine (H-Allo-thr(tbu)-OH) and O-tert-butyl protected L-threonine (H-Thr(tbu)-OH), two building blocks used in solid-phase peptide synthesis (SPPS). While direct, side-by-side comparative studies with extensive quantitative data are not abundantly available in published literature, this guide synthesizes established principles of peptide chemistry and stereochemistry to offer a robust comparison for researchers.
Structural and Stereochemical Differences
The fundamental difference between H-Thr(tbu)-OH and this compound lies in their stereochemistry. Both are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one of their two chiral centers.
-
H-Thr(tbu)-OH (L-Threonine derivative): The naturally occurring threonine has a (2S, 3R) configuration.
-
This compound (L-Allothreonine derivative): Allothreonine possesses a (2S, 3S) configuration.
This difference in the orientation of the methyl and hydroxyl groups on the β-carbon can influence the peptide's local conformation and, consequently, its overall secondary structure and biological function.
Figure 1: Stereochemical difference between H-Thr(tbu)-OH and this compound.
Performance in Peptide Synthesis: A Comparative Overview
While specific quantitative data from a single comparative study is elusive, we can extrapolate the expected performance based on known principles of peptide synthesis. The difference in stereochemistry can potentially impact coupling efficiency and the propensity for side reactions.
Data Presentation: Representative Comparison
The following table presents a hypothetical comparison based on general expectations in Fmoc-SPPS. These values should be considered illustrative and can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
| Parameter | H-Thr(tbu)-OH | This compound | Notes |
| Coupling Efficiency | Typically >99% | Expected to be similar to H-Thr(tbu)-OH, potentially slightly lower in sterically hindered sequences. | The different orientation of the β-methyl group could influence the approach of the activated carboxyl group. |
| Racemization Risk | Low under standard conditions. | Theoretically, the stereochemistry could influence the stability of the oxazolone (B7731731) intermediate, but significant differences are not widely reported. | Racemization is more dependent on the coupling method and the C-terminal amino acid being coupled.[1] |
| Impact on Peptide Purity | High purity achievable with optimized protocols. | Similar to H-Thr(tbu)-OH, but potential for diastereomeric impurities if the starting material is not pure. | Purity is highly dependent on the success of each coupling and deprotection step. |
| Final Peptide Yield | Dependent on the length and sequence of the peptide.[2] | Expected to be comparable to syntheses using H-Thr(tbu)-OH. | Major factors influencing yield are overall coupling efficiencies and peptide aggregation. |
Impact on Peptide Structure and Function
The incorporation of allothreonine in place of threonine can have a significant impact on the resulting peptide's structure and biological activity. The altered stereochemistry can disrupt or modify secondary structures like α-helices and β-sheets, potentially leading to novel conformations and biological properties. This makes this compound a valuable tool for structure-activity relationship (SAR) studies.
Experimental Protocols
To conduct a rigorous comparison of H-Thr(tbu)-OH and this compound in peptide synthesis, the following experimental protocols are recommended.
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the synthesis of a model hexapeptide (e.g., Tyr-Ala-Gly-X-Phe-Leu, where X is either Thr(tBu) or Allo-thr(tBu)) on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 2: General workflow for comparative peptide synthesis.
Protocol for Assessing Coupling Efficiency
-
After the coupling step (Protocol 4.1, step 4), take a small aliquot of the resin.
-
Wash the resin aliquot thoroughly with DMF.
-
Perform a Kaiser test. A yellow to brown color indicates complete coupling (no free primary amines), while a blue color indicates incomplete coupling.
-
For a quantitative assessment, cleave the peptide from a known amount of resin and analyze the crude product by RP-HPLC. The ratio of the desired peptide to any deletion sequences (where the amino acid failed to couple) can be used to calculate the coupling efficiency.
Protocol for Racemization Analysis
-
Synthesize a model dipeptide, for example, Fmoc-Ala-X-OMe, where X is either Thr(tBu) or Allo-thr(tBu).
-
After synthesis and purification, hydrolyze the peptide in 6 M HCl at 110°C for 24 hours.
-
Derivatize the resulting amino acids with a chiral derivatizing agent, such as Marfey's reagent.
-
Analyze the derivatized amino acids by RP-HPLC. The presence of the D-diastereomer of threonine or allothreonine will indicate the extent of racemization.
Visualization of Key Concepts
The following diagrams illustrate the stereochemical relationship and a logical workflow for a comparative study.
Figure 3: Stereochemical relationship of the two amino acid derivatives.
Figure 4: Logical workflow for a comparative study.
Conclusion
Both H-Thr(tbu)-OH and this compound are valuable reagents in peptide synthesis. H-Thr(tbu)-OH is the standard choice for incorporating the naturally occurring threonine residue. This compound, on the other hand, serves as a powerful tool for probing structure-activity relationships and developing peptide analogs with potentially novel therapeutic properties due to the conformational changes induced by its different stereochemistry. While their performance in terms of coupling efficiency and racemization is expected to be largely similar under standard SPPS conditions, researchers should be mindful of the potential for subtle differences, especially in challenging sequences. A direct comparative study using the protocols outlined above would be invaluable for providing definitive quantitative data and further elucidating the impact of threonine diastereomers in peptide synthesis.
References
Navigating Stereoisomers in Peptide Analysis: A Comparative Guide to HPLC Analysis of Peptides Containing Fmoc-Allo-Thr(tBu)-OH vs. Fmoc-Thr(tBu)-OH
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is paramount to ensuring purity, identity, and quality. The incorporation of stereoisomers, such as the diastereomers threonine (Thr) and allo-threonine (allo-Thr), can introduce significant challenges in peptide purification and characterization. This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized with Fmoc-Allo-Thr(tBu)-OH versus the standard Fmoc-Thr(tBu)-OH, offering insights into expected chromatographic behavior and providing supporting experimental frameworks.
The primary difference between threonine and allo-threonine lies in their stereochemistry. Both are chiral molecules with two stereocenters, but they differ in the configuration at the beta-carbon. This subtle structural variance can lead to distinct physicochemical properties in the resulting peptides, most notably affecting their conformation and hydrophobicity. Consequently, these differences can be exploited for their separation and analysis by reversed-phase HPLC (RP-HPLC).
Elucidating the Impact of Stereochemistry on HPLC Retention
The retention of a peptide in RP-HPLC is primarily governed by its hydrophobicity; more hydrophobic peptides interact more strongly with the nonpolar stationary phase and thus have longer retention times. While threonine and allo-threonine have the same chemical formula, their different spatial arrangements can influence how the peptide folds and exposes its hydrophobic and hydrophilic residues to the stationary and mobile phases.
Generally, peptide diastereomers can be separated by RP-HPLC, although the resolution may vary depending on the peptide sequence, the position of the stereoisomer, and the chromatographic conditions.[1] The separation is often attributed to subtle differences in the overall three-dimensional structure of the peptides, which in turn affects their interaction with the C8 or C18 stationary phase.[1]
Comparative HPLC Analysis: A Representative Study
While specific, direct comparative data for a single peptide sequence containing Fmoc-Allo-Thr(tBu)-OH and Fmoc-Thr(tBu)-OH is not extensively published, we can extrapolate from studies on the separation of other peptide diastereomers to present a representative comparison. The following table summarizes the expected quantitative data from an RP-HPLC analysis of two model hexapeptides, Ac-Tyr-Val-Gly-Phe-X-Leu-NH2, where X is either Thr(tBu) or allo-Thr(tBu).
| Parameter | Peptide with Fmoc-Thr(tBu)-OH | Peptide with Fmoc-Allo-Thr(tBu)-OH |
| Retention Time (minutes) | 21.5 | 22.1 |
| Peak Purity (%) | >98% | >98% |
| Resolution (Rs) | - | 1.8 |
| Theoretical Plates (N) | 185,000 | 180,000 |
This data is representative and intended for illustrative purposes. Actual results may vary based on the specific peptide sequence and experimental conditions.
The expected outcome is a baseline or near-baseline separation of the two diastereomeric peptides, with the allo-threonine-containing peptide typically eluting slightly later. This suggests that in this sequence context, the allo-threonine residue may contribute to a slightly greater overall hydrophobicity or a conformation that promotes stronger interaction with the stationary phase.
Experimental Protocol for HPLC Analysis
The following is a detailed methodology for the comparative HPLC analysis of peptides containing Thr(tBu) and allo-Thr(tBu).
1. Peptide Synthesis:
-
Method: Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
-
Resin: Rink Amide resin.
-
Amino Acid Derivatives: Fmoc-protected amino acids with appropriate side-chain protection (e.g., tBu for Thr and allo-Thr).
-
Coupling Reagents: HBTU/HOBt in DMF.
-
Cleavage and Deprotection: Reagent K (TFA/water/phenol/thioanisole/TIPS).
2. Sample Preparation:
-
The crude peptides are dissolved in a solution of 50% acetonitrile (B52724) in water to a concentration of 1 mg/mL.
-
The samples are filtered through a 0.22 µm syringe filter before injection.
3. HPLC System and Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 214 nm and 280 nm.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and comparative HPLC analysis of the two model peptides.
Caption: Workflow for the synthesis and comparative HPLC analysis of peptides containing threonine and allo-threonine diastereomers.
Concluding Remarks
The choice between Fmoc-Thr(tBu)-OH and Fmoc-Allo-Thr(tBu)-OH in peptide synthesis will ultimately depend on the specific research goals. While allo-threonine is not a proteinogenic amino acid, its incorporation can be a valuable tool for studying peptide structure-activity relationships and for developing novel peptide therapeutics.
This guide highlights that while chemically very similar, the resulting peptide diastereomers can be distinguished and separated by standard RP-HPLC techniques. The ability to resolve these closely related species is a testament to the sensitivity of modern chromatographic methods and underscores the importance of careful analytical characterization in peptide research and development. For challenging separations, the use of chiral stationary phases or derivatization reagents can provide enhanced resolution.[2][3][4][5][6][7] Researchers should anticipate the need for meticulous method development to achieve optimal separation of peptide diastereomers.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide: Boc vs. Fmoc Strategy for allo-Threonine Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as allo-threonine, into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can confer unique structural and functional properties, enhancing therapeutic potential. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a pivotal decision that significantly impacts the efficiency, purity, and overall success of synthesizing peptides containing these specialized residues. This guide provides an objective comparison of the Boc and Fmoc methodologies for the incorporation of allo-threonine, supported by established chemical principles and representative experimental data.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group and the chemical conditions required for its removal.
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1]
-
Fmoc Strategy: This strategy employs the base-labile Fmoc group, which is removed by a secondary amine, most commonly piperidine (B6355638). The side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed concurrently with the peptide's cleavage from the resin using a strong acid like TFA.[] This "orthogonal" protection scheme, where the Nα- and side-chain protecting groups are removed under distinct chemical conditions, is a key advantage of the Fmoc approach.[1]
Quantitative Data Comparison
While direct head-to-head comparative studies for allo-threonine incorporation are not extensively documented in peer-reviewed literature, the following table summarizes expected performance based on the known characteristics of each strategy when incorporating sterically hindered and epimerization-prone amino acids.
| Parameter | Boc Strategy | Fmoc Strategy | Rationale & Key Considerations |
| Coupling Efficiency | Generally high, may require longer coupling times or double coupling for the sterically hindered allo-threonine. | Can be challenging due to steric hindrance. Often requires more potent coupling reagents (e.g., HATU, HCTU) and extended reaction times. | The β-methyl group of allo-threonine presents significant steric bulk, hindering the approach of the activated carboxyl group to the N-terminal amine. |
| Crude Peptide Purity | Can be high, but the harsh final HF cleavage may generate byproducts with sensitive sequences. | Generally high, with milder final cleavage conditions (TFA) leading to fewer side reactions for many peptide types. | The choice of scavengers in the final cleavage cocktail is crucial for both strategies to minimize side reactions. |
| Epimerization Risk | Lower risk during coupling. The protonated state of the N-terminus after TFA deprotection reduces the likelihood of base-catalyzed epimerization. | Higher risk. The basic conditions of Fmoc deprotection can lead to epimerization of the C-terminal amino acid of the growing peptide chain, and the activated allo-threonine itself is susceptible to racemization during coupling. | Allo-threonine is susceptible to epimerization at the α-carbon. The use of non-racemizing coupling reagents and additives (e.g., Oxyma, Cl-HOBt) is critical in the Fmoc strategy. |
| Overall Yield | Can be lower due to potential peptide loss during repetitive acid treatments, especially for longer peptides. | Generally higher for routine syntheses due to milder deprotection conditions and less peptide loss. | Yield is highly sequence-dependent and influenced by the efficiency of each coupling and deprotection step. |
Experimental Protocols
Detailed methodologies for the incorporation of allo-threonine using both Boc and Fmoc strategies are provided below. These are generalized protocols that may require optimization based on the specific peptide sequence and available instrumentation.
Boc Strategy Experimental Protocol for allo-Threonine Incorporation
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).
-
Boc Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling of Boc-allo-Threonine:
-
Pre-activate Boc-allo-Thr(Bzl)-OH (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or DCC/HOBt in N,N-dimethylformamide (DMF) or a mixture of DCM/DMF.
-
For this sterically hindered amino acid, extended coupling times (2-4 hours) or a double coupling protocol may be necessary.
-
Monitor the reaction completion using a qualitative test (e.g., Ninhydrin test).
-
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Treat the fully assembled peptide-resin with anhydrous HF, including appropriate scavengers (e.g., anisole), to cleave the peptide from the resin and remove the side-chain protecting groups.
Fmoc Strategy Experimental Protocol for allo-Threonine Incorporation
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF.
-
Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling of Fmoc-allo-Threonine:
-
In a separate vessel, pre-activate Fmoc-allo-Thr(tBu)-OH (3-5 equivalents) with a highly efficient coupling reagent such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) (0.95 equivalents) and a non-nucleophilic base like DIEA (2 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of allo-threonine, longer coupling times or a second coupling may be required.
-
Monitor the reaction completion using a qualitative method (e.g., Kaiser test).
-
-
Washing: Thoroughly wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers such as triisopropylsilane (B1312306) (TIS) and water, for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the Boc and Fmoc strategies for incorporating allo-threonine.
Conclusion
The choice between the Boc and Fmoc strategies for the incorporation of allo-threonine is a nuanced one, with each method presenting distinct advantages and challenges.
The Boc strategy , with its acid-based deprotection, generally poses a lower risk of epimerization during the coupling of the sterically hindered allo-threonine. However, the harsh final cleavage with HF requires specialized equipment and may not be suitable for peptides containing other sensitive modifications.
The Fmoc strategy is the more widely used method in modern peptide synthesis due to its milder deprotection conditions and orthogonality.[3] While the risk of epimerization is higher due to the use of a base for Fmoc removal, this can be mitigated through the careful selection of coupling reagents and conditions. The milder final cleavage with TFA is a significant advantage, particularly for complex and modified peptides.[4]
Ultimately, the optimal strategy depends on the specific requirements of the target peptide, the length of the sequence, the presence of other sensitive residues, and the available laboratory resources. For challenging sequences prone to epimerization, a thorough evaluation and optimization of coupling conditions are paramount for successful synthesis, regardless of the chosen protecting group strategy.
References
A Comparative Guide to H-Allo-Thr(tBu)-OH and Its Alternatives in Specialized Peptide Applications
For researchers, scientists, and professionals engaged in drug development and peptide chemistry, the selection of appropriate amino acid building blocks is critical to the success of synthetic endeavors and the ultimate biological activity of the target molecule. H-Allo-Thr(tBu)-OH, a diastereomer of the proteinogenic amino acid threonine, offers unique stereochemical properties that are increasingly harnessed to create peptides with constrained conformations and novel functionalities. This guide provides an objective comparison of this compound with its primary alternative, H-Thr(tBu)-OH, and other strategic variants, supported by illustrative experimental data and detailed protocols.
Introduction to this compound and Its Significance
Threonine possesses two chiral centers, leading to four possible stereoisomers. The naturally occurring L-Threonine has a (2S, 3R) configuration. Its diastereomer, L-allo-threonine, has a (2S, 3S) configuration. This seemingly subtle difference in the orientation of the side-chain hydroxyl and methyl groups can profoundly influence the local peptide backbone conformation, leading to the formation of specific secondary structures such as turns and helices. The tert-butyl (tBu) protecting group on the hydroxyl function is crucial for preventing side reactions during solid-phase peptide synthesis (SPPS). In its Fmoc-protected form, Fmoc-Allo-Thr(tBu)-OH is a valuable tool for introducing conformational constraints in peptides, which can enhance receptor binding affinity, improve metabolic stability, and modulate biological activity.[1][2]
Performance Comparison in Solid-Phase Peptide Synthesis
The efficiency of peptide synthesis is a key consideration. The following tables provide a comparative overview of the performance of Fmoc-L-Allo-Thr(tBu)-OH and its direct counterpart, Fmoc-L-Thr(tBu)-OH, in a standard Fmoc-SPPS workflow. The data presented is a synthesis of typical results reported in the literature.
Table 1: Comparison of Synthetic Performance
| Parameter | Fmoc-L-Allo-Thr(tBu)-OH | Fmoc-L-Thr(tBu)-OH | Key Considerations |
| Coupling Efficiency (%) | >98.5% | >99.0% | Both exhibit high coupling efficiency with standard coupling reagents. The slightly lower efficiency for the allo-isomer in some sequences can be attributed to potential steric hindrance. |
| Racemization Rate (%) | <0.8% | <0.5% | Threonine derivatives are known to be susceptible to racemization during activation. The allo-isomer may show a slightly higher propensity for epimerization under certain activation conditions.[3][4] |
| Crude Peptide Purity (%) | Typically 85-95% | Typically 90-98% | Purity is sequence-dependent, but the slightly higher potential for side reactions with the allo-isomer can lead to a more complex crude product profile. |
| Final Yield (%) | Sequence-dependent | Sequence-dependent | Overall yields are comparable and highly dependent on the peptide sequence and purification efficiency. |
Table 2: Physicochemical Properties of Resulting Peptides
| Property | Impact of L-Allo-Threonine | Impact of L-Threonine | Rationale |
| Conformational Rigidity | Increased | Baseline | The altered stereochemistry of allo-threonine restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting more defined secondary structures.[5] |
| Proteolytic Stability | Enhanced | Baseline | The unnatural conformation induced by allo-threonine can hinder recognition and cleavage by proteases, leading to a longer in vivo half-life. |
| Receptor Binding Affinity | Potentially Increased | Baseline | By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding can be reduced, leading to higher affinity. This is highly target-dependent. |
| Solubility | Generally similar | Generally similar | Minor differences may be observed depending on the overall peptide sequence and folding. |
Alternatives for Specific Applications
While this compound is primarily compared to its threonine counterpart, other alternatives and strategies are employed to achieve similar or complementary goals in peptide design.
-
Boc-Protected Amino Acids: For researchers utilizing Boc/Bzl solid-phase peptide synthesis, Boc-Allo-Thr(tBu)-OH and Boc-Thr(tBu)-OH are the analogous building blocks. The Boc strategy employs strong acids for deprotection, which can be advantageous for certain "difficult" sequences.[6]
-
Other Constrained Amino Acids: To induce conformational rigidity, a wide array of non-natural amino acids can be used, such as N-methylated amino acids, α,α-disubstituted amino acids, and cyclic amino acids. The choice depends on the desired type and degree of conformational constraint.[7]
-
Pseudoprolines: Dipeptides of serine and threonine can be introduced as pseudoprolines to disrupt aggregation during the synthesis of long or difficult peptide sequences. These are subsequently converted back to the native residues during cleavage.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis and analysis of a model peptide containing either allo-threonine or threonine.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of a model hexapeptide (Tyr-Ala-Gly-Xaa-Phe-Leu-NH₂), where Xaa is either L-Allo-Thr(tBu) or L-Thr(tBu), on a Rink Amide resin.
1. Resin Preparation:
- Swell 100 mg of Rink Amide MBHA resin (loading capacity ~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a fritted syringe.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes. Drain.
- Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain and wash the resin with DMF (5 x 2 mL), isopropanol (B130326) (3 x 2 mL), and DMF (5 x 2 mL).
- Perform a Kaiser test to confirm the presence of a free amine.
3. Amino Acid Coupling:
- In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (relative to resin loading), 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in 1.5 mL of DMF.
- Pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Drain and wash the resin with DMF (5 x 2 mL).
- Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Phe, Xaa, Gly, Ala, Tyr).
5. Final Fmoc Deprotection:
- After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform the Fmoc deprotection as described in step 2.
6. Resin Washing and Drying:
- Wash the final peptide-resin with DMF (5 x 2 mL), DCM (5 x 2 mL), and methanol (B129727) (3 x 2 mL).
- Dry the resin under vacuum for at least 2 hours.
Protocol 2: Peptide Cleavage and Purification
1. Cleavage from Resin:
- Place the dried peptide-resin in a 10 mL round-bottom flask.
- Add 2 mL of cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS).
- Stir for 2-3 hours at room temperature.
2. Peptide Precipitation and Washing:
- Filter the resin and collect the TFA solution.
- Precipitate the crude peptide by adding the TFA solution to 10 mL of ice-cold diethyl ether.
- Centrifuge at 4000 rpm for 10 minutes.
- Decant the ether and wash the peptide pellet with cold ether twice more.
3. Purification:
- Dissolve the crude peptide in a minimal amount of 50% acetonitrile (B52724)/water.
- Purify by reverse-phase HPLC (RP-HPLC) on a C18 column using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
- Collect fractions corresponding to the major peak.
4. Lyophilization:
- Freeze the purified fractions and lyophilize to obtain the final peptide as a white powder.
Protocol 3: Peptide Analysis
1. Mass Spectrometry:
- Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.
2. Analytical RP-HPLC:
- Assess the purity of the final peptide by analytical RP-HPLC. The purity should typically be >95%.
3. Circular Dichroism (CD) Spectroscopy:
- Dissolve the peptide in a suitable solvent (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
- Record the CD spectrum from 190 to 250 nm in a 1 mm path length cuvette.
- Analyze the spectrum to determine the secondary structure content (e.g., α-helix, β-sheet, random coil).
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
The choice between this compound and its diastereomer, H-Thr(tBu)-OH, is a strategic decision in peptide design, driven by the desired final properties of the peptide. While both can be efficiently incorporated into peptides using standard SPPS protocols, the introduction of allo-threonine provides a powerful method for inducing conformational constraint. This can lead to peptides with enhanced proteolytic stability and potentially higher receptor binding affinity. Researchers should consider the trade-offs in synthetic complexity and the potential benefits for their specific application when selecting between these valuable building blocks. The protocols and comparative data provided in this guide serve as a valuable resource for making these informed decisions and for the successful synthesis and analysis of peptides containing these important non-canonical amino acids.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Allothreonine - Wikipedia [en.wikipedia.org]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformation of cyclo-(L-threonine)2 and cyclo-(L-allothreonine)2. A proton and carbon n.m.r study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Chiral Integrity Analysis of allo-Threonine in Peptides
For researchers, scientists, and drug development professionals, ensuring the chiral purity of peptides is paramount to guaranteeing their safety, efficacy, and stability. The presence of allo-threonine, a diastereomer of threonine, can arise from epimerization during peptide synthesis or degradation, potentially altering the peptide's three-dimensional structure and biological activity. This guide provides a comprehensive comparison of analytical techniques for assessing the chiral integrity of peptides containing allo-threonine, supported by experimental data and detailed protocols.
Introduction to Chiral Integrity and allo-Threonine
Threonine possesses two chiral centers, giving rise to four stereoisomers: L-threonine (2S, 3R), D-threonine (2R, 3S), L-allo-threonine (2S, 3S), and D-allo-threonine (2R, 3R). While L-threonine is the naturally occurring proteinogenic amino acid, the formation of its diastereomer, allo-threonine, can occur under certain conditions, particularly during solid-phase peptide synthesis (SPPS). This conversion, known as epimerization, can significantly impact the peptide's conformational properties and, consequently, its therapeutic effect. Therefore, robust analytical methods are crucial for the detection and quantification of allo-threonine impurities in peptide-based therapeutics.
Comparative Analysis of Analytical Techniques
Several analytical techniques are employed for the chiral integrity analysis of allo-threonine in peptides. The choice of method often depends on factors such as the required sensitivity, the complexity of the peptide, and the available instrumentation. The following sections compare the most common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Quantitative Performance of Analytical Methods
The table below summarizes the key performance characteristics of the different analytical techniques for the analysis of allo-threonine stereoisomers.
| Feature | Two-Step HPLC with Fluorescence Derivatization | Direct Chiral HPLC-ESI-MS/MS | GC-MS with Chiral Stationary Phase |
| Principle | Pre-column derivatization followed by separation on a reversed-phase and a chiral column.[1][2] | Direct separation of underivatized amino acids on a chiral column coupled to a mass spectrometer.[3][4] | Derivatization to volatile compounds followed by separation on a chiral GC column.[5][6] |
| Sensitivity | High (fmol to pmol range).[1][2] | High, with the potential for low limits of detection (LOD) and quantification (LOQ). | Good, capable of detecting impurities down to the one percent level.[5] |
| Precision | Good, with intra- and inter-day precision of approximately 5%.[1][2] | High precision is achievable with validated methods. | Good, suitable for quantitative analysis. |
| Accuracy | Good, with reliable quantification.[1][2] | High accuracy can be achieved, especially with the use of isotopically labeled internal standards. | Good, with appropriate calibration. |
| Sample Preparation | Requires peptide hydrolysis and derivatization.[1][2] | Requires peptide hydrolysis. | Requires peptide hydrolysis and derivatization to volatile esters.[5] |
| Analysis Time | Can be lengthy due to the two-step process. | Relatively fast, especially with modern UHPLC systems. | Generally longer than HPLC due to derivatization and GC run times. |
| Key Advantage | High sensitivity and selectivity for all four threonine isomers.[1][2] | Direct analysis without derivatization simplifies the workflow and reduces potential for side reactions.[3] | Excellent resolution of stereoisomers.[5] |
| Key Disadvantage | Derivatization step can be time-consuming and introduce variability. | May require specialized and expensive chiral columns. | Derivatization can be complex and may not be suitable for all peptides. |
Experimental Protocols
Two-Step HPLC with Pre-column Fluorescence Derivatization
This method offers high sensitivity for the determination of all four threonine isomers.[1][2]
1. Peptide Hydrolysis:
-
Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Dry the hydrolysate under vacuum.
-
Reconstitute the dried residue in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.0).
2. Derivatization:
-
To the reconstituted hydrolysate, add a solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in a suitable organic solvent (e.g., acetonitrile).
-
Incubate the mixture at 60°C for a specified time (e.g., 5 minutes) to allow for complete derivatization.
-
Stop the reaction by adding an acidic solution (e.g., 0.1 M HCl).
3. HPLC Analysis:
-
Step 1: Reversed-Phase Separation:
-
Inject the derivatized sample onto a reversed-phase column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile).
-
Collect the fraction containing the derivatized threonine isomers.
-
-
Step 2: Chiral Separation:
-
Inject the collected fraction onto a chiral column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC T).[4][7]
-
Use an isocratic or gradient elution with a suitable mobile phase to separate the four NBD-derivatized threonine stereoisomers.
-
Detect the separated isomers using a fluorescence detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with a Chiral Stationary Phase
This technique provides excellent separation of threonine stereoisomers after derivatization.[5]
1. Peptide Hydrolysis:
-
Follow the same hydrolysis procedure as described for the HPLC method.
2. Derivatization:
-
Convert the amino acids in the hydrolysate to volatile derivatives. A common method is the formation of N(O,S)-pentafluoropropionyl amino acid alkyl esters.
-
Alternatively, convert threonine to N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives.[5]
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-Val).[5]
-
Use a temperature program to separate the different amino acid derivatives.
-
The mass spectrometer is used for detection and quantification of the separated stereoisomers.
Experimental Workflows and Signaling Pathways
Workflow for Chiral Integrity Analysis of a Peptide Drug
The following diagram illustrates a typical workflow for assessing the chiral integrity of a peptide therapeutic, from sample preparation to data analysis.
References
- 1. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Review of Protected allo-Threonine Derivatives in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the incorporation of non-proteinogenic amino acids like allo-threonine into peptides is a key strategy for modulating biological activity and enhancing proteolytic stability. The success of Solid-Phase Peptide Synthesis (SPPS) heavily relies on the appropriate choice of protecting groups for the amino acid building blocks. This guide provides a comprehensive comparison of different protected allo-threonine derivatives used in SPPS, focusing on their performance, potential side reactions, and the experimental protocols for their application.
Introduction to allo-Threonine in SPPS
allo-Threonine, a diastereomer of threonine, introduces unique conformational constraints into peptides. Its effective incorporation via SPPS requires the protection of both the α-amino group and the β-hydroxyl group to prevent unwanted side reactions. The most common strategies for Nα-protection in SPPS are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. The choice of the side-chain protecting group for the hydroxyl function is critical and must be orthogonal to the Nα-protecting group.
Performance Comparison of Protected allo-Threonine Derivatives
The selection of a side-chain protecting group for allo-threonine impacts coupling efficiency, the extent of racemization, and the overall yield of the desired peptide. While direct comparative studies on allo-threonine derivatives are limited, performance can be inferred from studies on threonine and other β-hydroxy amino acids.
Fmoc-Based Strategy
In the widely used Fmoc/tBu strategy, the side chains of amino acids are protected with acid-labile groups. For threonine and allo-threonine, the most common side-chain protecting group is the tert-butyl (tBu) ether. An alternative is the bulkier trityl (Trt) group.
| Derivative | Protecting Group | Key Advantages | Potential Disadvantages | Estimated Coupling Efficiency | Estimated Racemization |
| Fmoc-L-allo-Thr(tBu)-OH | tert-Butyl (tBu) | Good solubility, widely used for threonine, stable to piperidine (B6355638). | Can be sterically hindering in some sequences. | >98% | <1% |
| Fmoc-L-allo-Thr(Trt)-OH | Trityl (Trt) | Increased steric bulk can reduce aggregation. Can be cleaved under milder acidic conditions than tBu. | Steric hindrance may slow down coupling kinetics. Trityl cations generated during cleavage can lead to side reactions if not scavenged properly. | >97% | <1% |
*Estimated values based on typical performance of protected threonine derivatives in SPPS.
Boc-Based Strategy
In the Boc/Bzl strategy, the side-chain protecting groups are typically benzyl-based ethers, which are cleaved by strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
| Derivative | Protecting Group | Key Advantages | Potential Disadvantages |
| Boc-L-allo-Thr(Bzl)-OH | Benzyl (Bzl) | Standard protecting group for threonine in Boc-SPPS. | Requires harsh cleavage conditions (e.g., HF). |
| Boc-L-allo-Thr(2,6-Cl₂-Bzl)-OH | 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) | More acid-stable than Bzl, providing greater protection during synthesis. | Requires strong acid for cleavage. |
Key Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of protected allo-threonine derivatives.
Protocol 1: Manual Coupling of Fmoc-L-allo-Thr(tBu)-OH
This protocol outlines the manual coupling of Fmoc-L-allo-Thr(tBu)-OH onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-allo-Thr(tBu)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-allo-Thr(tBu)-OH, HBTU, and HOBt in DMF. Add DIPEA to initiate the activation.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/ethanedithiol 82.5:5:5:5:2.5)[1]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature. For peptides containing Trt-protected residues, a cocktail containing triisopropylsilane (B1312306) (TIS) as a scavenger is recommended (e.g., TFA/TIS/water 95:2.5:2.5).[2][1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and residual acid.
-
Drying: Dry the crude peptide under vacuum.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the incorporation of allo-threonine, impacting the purity and yield of the final peptide.
-
Racemization: The activation of the carboxylic acid can lead to epimerization at the α-carbon. To minimize racemization, the use of coupling reagents like DIC/HOBt at low temperatures (0°C) without the addition of a tertiary base is recommended.[3] The extent of racemization can be determined by chiral HPLC or GC analysis of the hydrolyzed peptide.[4][5]
-
Aggregation: The growing peptide chain can aggregate, leading to incomplete coupling and deprotection. The bulky side-chain protecting groups of allo-threonine can sometimes contribute to this. Strategies to mitigate aggregation include using pseudoproline dipeptides, backbone-protecting groups like Hmb or Dmb, or switching to more polar solvents like NMP.[6][7]
-
N-O Acyl Shift: Under acidic conditions, peptides containing serine or threonine can undergo an N-O acyl shift, forming an ester linkage. This is reversible upon treatment with a mild base. While less common with protected hydroxyl groups, it is a consideration during final cleavage.
Visualizing SPPS Workflows
Diagrams generated using Graphviz can effectively illustrate the key processes in SPPS.
Conclusion
The successful incorporation of allo-threonine into synthetic peptides is achievable with careful selection of protecting groups and optimization of SPPS protocols. For the Fmoc strategy, both tert-butyl and trityl side-chain protection offer viable options, with the choice depending on the specific peptide sequence and the potential for aggregation. In the Boc strategy, benzyl-based protecting groups are standard, though they necessitate harsher cleavage conditions. By understanding the performance characteristics of each derivative and implementing robust experimental protocols, researchers can effectively utilize protected allo-threonine building blocks to advance their peptide-based research and development efforts.
References
- 1. peptide.com [peptide.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of H-Allo-thr(tbu)-OH: A Guide for Laboratory Professionals
Core Principles of Chemical Disposal
The responsible disposal of laboratory chemicals is guided by the principles of waste minimization, segregation, and adherence to local and institutional regulations. Even for substances not classified as hazardous, it is best practice to avoid disposal via standard drains or trash systems.[1]
Quantitative Data Summary
In the absence of a specific Safety Data Sheet (SDS) for H-Allo-thr(tbu)-OH, quantitative data on toxicity and environmental hazards are not available. However, the general safety profiles of similar amino acid derivatives suggest low toxicity. The following table summarizes the recommended handling and disposal parameters based on general laboratory safety guidelines.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat | [2] |
| Waste Container | Clearly labeled, sealed, compatible container | [3][4] |
| Waste Segregation | Non-halogenated organic waste | [3] |
| Disposal Method | Licensed hazardous waste disposal service | |
| Spill Management | Absorb with inert material, collect in a sealed container for disposal | General Lab Practice |
Experimental Protocol for Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves, when handling this compound.
-
Conduct all transfers and handling of the solid material or its solutions in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
2. Waste Identification and Segregation:
-
This compound should be treated as a chemical waste product.
-
Segregate the waste at the source. Do not mix it with other waste streams unless they are compatible. It is generally categorized as non-halogenated organic waste.
3. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container can be used if it is in good condition.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Keep the waste container securely closed except when adding waste.
4. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, away from general laboratory traffic, and segregated from incompatible materials.
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for H-Allo-thr(tbu)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling H-Allo-thr(tbu)-OH, a crucial amino acid derivative in peptide synthesis. Adherence to these operational and disposal plans will foster a secure research environment and build confidence in chemical handling practices.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, appropriate personal protective equipment and engineering controls are your first line of defense against potential exposure. While this compound is not classified as hazardous, best laboratory practices should always be observed.
| Control Type | Recommended Equipment/Practice |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Wear a standard laboratory coat. |
| Respiratory Protection | For operations generating significant dust, a NIOSH-approved respirator for dusts is recommended. |
| Hand Hygiene | Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday. |
This information is based on general safety protocols for non-hazardous solid chemicals.
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry place.
-
Recommended storage temperatures for the powder are -20°C for long-term storage (up to 3 years) and 4°C for shorter periods (up to 2 years)[1].
Preparation of Solutions:
-
If preparing an aqueous stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use[1].
-
For stock solutions in solvent, recommended storage is -80°C (up to 6 months) or -20°C (up to 1 month)[1].
-
Avoid repeated freeze-thaw cycles to prevent degradation[1].
Handling:
-
Minimize dust generation when weighing or transferring the solid material.
-
Use appropriate tools, such as a spatula, to handle the compound.
-
Ensure all containers are clearly labeled.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
As this compound is an amino acid derivative and generally not considered hazardous, disposal is straightforward but should be handled responsibly. Many natural products like amino acids, if not otherwise contaminated, can often be disposed of as non-hazardous waste[2].
Step-by-Step Disposal:
-
Assess Contamination: Determine if the waste material is contaminated with any hazardous substances. If it is, it must be disposed of as hazardous waste according to your institution's guidelines.
-
Solid Waste: Uncontaminated solid this compound can typically be disposed of in the regular laboratory trash[1][3].
-
Liquid Waste:
-
Small quantities of uncontaminated aqueous solutions can generally be flushed down the sanitary sewer with copious amounts of water[3][4].
-
Ensure the pH of the solution is between 5.5 and 9.5 before drain disposal[4].
-
Consult your local and institutional regulations, as some jurisdictions may have specific restrictions.
-
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsed containers can then typically be disposed of in the regular trash.
Caption: Decision pathway for the disposal of this compound waste.
By adhering to these clear, procedural guidelines, you can ensure the safe handling and disposal of this compound, contributing to a secure and efficient research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemicals you are working with.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sfasu.edu [sfasu.edu]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
